molecular formula C8H7NO B8691647 2H-1,3-benzoxazine

2H-1,3-benzoxazine

Cat. No.: B8691647
M. Wt: 133.15 g/mol
InChI Key: CGACGSHTSCXSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,3-Benzoxazine is a significant class of heterocyclic compounds featuring a benzene ring fused to a six-membered oxazine ring . This structural motif is of intense interest in medicinal chemistry and materials science due to its remarkable biological activities and utility as a building block for high-performance polymers . In pharmaceutical research, the benzoxazine scaffold is a key structural component in several therapeutic agents and is extensively investigated for its broad spectrum of bioactivities . These include potent antimicrobial properties against various pathogenic bacteria and fungi, anticancer potential, and anti-inflammatory effects, making it a privileged structure for discovering new therapeutic agents to address drug-resistant microbes . The compound serves as a versatile intermediate for synthesizing more complex bioactive molecules through various chemical modifications . In materials science, this compound is a fundamental precursor for polybenzoxazines , a class of high-performance thermosetting resins . These polymers are renowned for their excellent thermal stability, high char yield, low water absorption, and near-zero volumetric shrinkage upon curing . Ongoing research focuses on developing greener synthesis routes, including solvent-free methods , the use of green catalysts , and the incorporation of bio-based raw materials like furfurylamine to enhance sustainability . The polymerization behavior and final properties of the resin can be finely tuned by altering the substituents on the aromatic rings, allowing for molecular design flexibility to meet specific application needs . This product is intended For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2H-1,3-benzoxazine

InChI

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-9-6-10-8/h1-5H,6H2

InChI Key

CGACGSHTSCXSSO-UHFFFAOYSA-N

Canonical SMILES

C1N=CC2=CC=CC=C2O1

Origin of Product

United States

Synthetic Methodologies for 2h 1,3 Benzoxazine Monomers and Derivatives

Classical Mannich Condensation Approaches

The Mannich condensation is the most fundamental and widely employed method for synthesizing 2H-1,3-benzoxazines. This reaction typically involves a phenol (B47542), a primary amine, and an aldehyde, most commonly formaldehyde (B43269).

One-Pot Reaction Protocols Utilizing Phenols, Aldehydes, and Amines

The one-pot Mannich-type condensation is a highly efficient and straightforward method for the synthesis of a wide array of 1,3-benzoxazine derivatives. ikm.org.my This approach involves the simultaneous reaction of a phenol, a primary amine, and formaldehyde in a single reaction vessel. ikm.org.myasianpubs.org The simplicity and adaptability of this one-pot synthesis make it a preferred route for producing β-amino-carbonyl compounds. ikm.org.my The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate from the condensation of the primary amine and formaldehyde, which then reacts with the phenol to yield the benzoxazine (B1645224) molecule. ikm.org.my

This methodology has been successfully applied to synthesize various benzoxazines, including those derived from 2,4-ditert-butyl phenol and different amines. asianpubs.org The versatility of this one-pot method allows for the use of a diverse range of substituted phenols and primary amines, leading to a wide variety of 1,3-benzoxazine derivatives. ikm.org.my Other variations of the one-pot synthesis have also been explored, such as a three-component reaction using an imine, a Grignard reagent, and o-OBoc salicylaldehyde (B1680747). ikm.org.my

Table 1: Examples of One-Pot Synthesis of 2H-1,3-Benzoxazines

Phenol Derivative Amine Derivative Aldehyde Solvent Yield (%) Reference
2,4-ditert-butyl phenol Various amines Formaldehyde Not specified Not specified asianpubs.org
Phenol Aniline (B41778) Formaldehyde Toluene/Ethanol (B145695) Not specified nih.gov
o-OBoc salicylaldehyde Imine Grignard reagent Not specified Not specified ikm.org.my
Quinoxaline-diphenol (QDP) Furfurylamine (B118560) Formaldehyde Xylene/1-pentanol 85 nih.govacs.org

Multistep Synthetic Sequences for Structural Control

For achieving specific and complex molecular architectures in 2H-1,3-benzoxazines, multistep synthetic sequences offer greater control over the final structure. mdpi.com These methods are particularly useful when direct one-pot synthesis is challenging, such as in the preparation of benzoxazine monomers from aminophenols or triamines, which can lead to oligomers or gelation. nih.govacs.org

One common multistep approach involves the initial synthesis of an intermediate, which is then cyclized to form the benzoxazine ring. For instance, phenols can be first converted to their magnesium salts and then reacted with Eschenmoser's salt to produce N,N-dimethyl substituted benzylamines. researchgate.net These intermediates can subsequently be converted to mono N-substituted dihydro-2H-1,3-benzoxazines. researchgate.net Another strategy involves the ortho-formylation of phenols to salicylaldehydes, which then react with amines to form imines. Subsequent reduction of these imines yields mono N-substituted benzylamines that can be cyclized to the desired benzoxazine. researchgate.netorgsyn.org

A notable multistep synthesis involves the reaction of salicylaldehyde with a primary amine to form a Schiff base, followed by reduction with sodium borohydride (B1222165) (NaBH₄) to yield a 2-(aminomethyl)phenol (B125469) derivative. This intermediate is then reacted with an aldehyde to form the 2-substituted 1,3-benzoxazine. mdpi.com This method allows for the introduction of various substituents at the 2-position of the oxazine (B8389632) ring. mdpi.comresearchgate.net

Table 2: Comparison of One-Pot vs. Multistep Synthesis

Feature One-Pot Synthesis Multistep Synthesis
Control Lower structural control High structural control
Complexity Simple and direct More complex, involves intermediates
Applicability Broad, but can be limited for complex structures Suitable for complex and specific structures
Side Reactions Prone to side products and oligomers Minimized side reactions
Examples Mannich condensation of phenol, amine, and formaldehyde Synthesis via salicylaldehyde and Schiff base formation

Influence of Reaction Conditions on Synthetic Yields and Purity

The yield and purity of 2H-1,3-benzoxazines are significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the presence of catalysts. The solvent plays a crucial role in the reaction rate and outcome. For example, in the synthesis of quinoxaline-containing benzoxazines, a co-solvent of toluene/ethanol was found to be optimal. nih.govacs.org In other cases, high-boiling co-solvents like xylene/1-pentanol are necessary to achieve high reaction temperatures and drive the reaction to completion, resulting in high yields. nih.govacs.org

Temperature is another critical factor. While some reactions proceed efficiently at room temperature, others require elevated temperatures to overcome activation barriers and improve yields. researchgate.net However, uncontrolled high temperatures can sometimes lead to polymerization of the monomers. mdpi.com The use of 1,4-dioxane (B91453) as a solvent under reflux conditions can help minimize this unwanted polymerization. mdpi.com

The basicity of the amine reactant also affects the reaction rate. researchgate.net Furthermore, the stoichiometry of the reactants is a key determinant of the product distribution in Mannich condensations. thieme-connect.com In some cases, acidic conditions are necessary, particularly for reactions involving very weak amines. ohiolink.edu The addition of a catalyst, such as palladium, can also be employed to achieve regioselective synthesis with good yields. ikm.org.my

Table 3: Effect of Reaction Conditions on Benzoxazine Synthesis

Parameter Effect on Yield and Purity Example Reference
Solvent Influences reaction rate and can prevent side reactions. Toluene/ethanol co-solvent is effective. nih.govacs.org
Temperature Higher temperatures can increase reaction rate and yield. 120 °C in xylene/1-pentanol for complete reaction. nih.govacs.org
Catalyst Can improve regioselectivity and yield. Palladium catalyst for regioselective synthesis. ikm.org.my
Amine Basicity Affects the rate of the reaction. Weakly basic amines can slow the reaction. researchgate.net
Stoichiometry Determines the final product distribution. A 1:1:1 ratio of reactants can alter the outcome. thieme-connect.com

Green Chemistry Principles in 2H-1,3-Benzoxazine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for 2H-1,3-benzoxazines. These green chemistry approaches aim to reduce or eliminate the use of hazardous solvents and promote energy efficiency.

Solventless Reaction Systems for Environmental Sustainability

Solventless synthesis has emerged as a key green chemistry strategy for producing 2H-1,3-benzoxazines. rsc.org This method involves heating a mixture of the reactants (phenol, amine, and paraformaldehyde) in the absence of a solvent. researchgate.net The reaction proceeds in the melt condition, and the use of paraformaldehyde instead of an aqueous formaldehyde solution allows for higher reaction temperatures, often around 100°C, where the reactants melt and react. ikm.org.my

This technique offers several advantages, including significantly reduced reaction times (minutes versus hours for solvent-based methods), simpler work-up procedures, and the elimination of solvent waste. google.com The absence of a solvent means the reaction medium consists almost entirely of the reactive components, leading to altered reaction kinetics and fewer unwanted byproducts. google.com Solventless methods have been successfully used to synthesize a variety of benzoxazine monomers, including fully bio-based ones. rsc.org

Table 4: Comparison of Solvent-Based vs. Solventless Synthesis

Feature Solvent-Based Synthesis Solventless Synthesis
Reaction Time Several hours Minutes
Environmental Impact Generates solvent waste Environmentally friendly
Reaction Medium Homogeneous solution Heterogeneous melt
Byproducts More prone to intermediates and byproducts Fewer unwanted byproducts
Example Synthesis in dioxane or toluene Heating a mixture of reactants without solvent

Aqueous Medium Synthesis Methodologies

The use of water as a solvent is another important green chemistry approach for the synthesis of 2H-1,3-benzoxazines. scispace.com This method is particularly attractive due to the low cost, non-toxicity, and environmental benignity of water. Aqueous synthesis can be especially useful for reactions involving highly reactive linear aliphatic diamines, where it can help to minimize the formation of oligomeric species that can occur in solventless protocols. scispace.com

Researchers have successfully synthesized various bis-benzoxazines in an aqueous medium. scispace.com Additionally, the development of water-soluble benzoxazine monomers, such as those synthesized from the naturally occurring phenolic compound arbutin, opens up possibilities for environmentally friendly applications in areas like paints and adhesives. techscience.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of this compound derivatives. This method offers significant advantages over conventional heating, including drastically reduced reaction times and often improved yields due to uniform and rapid heating.

A variety of this compound derivatives have been synthesized using microwave irradiation. For instance, a series of bis-1,3-benzoxazines were prepared from the reduced product of propane-1,3-diamine Schiff bases and formalin under both conventional heating and microwave irradiation. The microwave-assisted method consistently provided better yields in shorter reaction times. researchgate.netresearchgate.net Similarly, functionalized (Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-benzo[b] Current time information in Богородский район, RU.nih.govoxazin-2-ones have been synthesized in excellent yields (up to 97%) using a microwave-assisted, environmentally friendly protocol. scispace.com

The synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines from 2-aminophenols and 2-bromoalkanoates has been achieved through a one-pot regioselective process under microwave heating. organic-chemistry.org This method involves a base-mediated O-alkylation followed by intramolecular amidation. Microwave heating is particularly crucial for intermediates with electron-withdrawing groups to facilitate the annulation reaction. organic-chemistry.org Furthermore, an improved palladium-catalyzed system for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines from less reactive ethyl 2-(2-chlorophenoxy)alkanoates and aryl amines has been developed using controlled microwave heating. thieme-connect.com This approach also allows for a high-yielding, three-component, one-pot synthesis from 2-halophenols, ethyl 2-bromoalkanoates, and aryl amines. thieme-connect.com

Solvent-free microwave conditions have also been employed for the synthesis of benzoxazinediones from phthalic anhydrides and trimethylsilyl (B98337) azide, offering an eco-friendly alternative to conventional methods. tandfonline.com This technique has also been applied to the synthesis of novel functionalized ketenimines and azadienes, which are important intermediates in the formation of heterocyclic systems, from isatoic anhydride (B1165640), alkyl-isocyanides, and dialkyl acetylenedicarboxylates. ijcce.ac.ir

The following table summarizes the advantages of microwave-assisted synthesis for this compound and its derivatives:

FeatureAdvantage
Reaction Time Significantly reduced (minutes vs. hours)
Yields Often enhanced due to uniform heating
Conditions Can be performed solvent-free, promoting green chemistry
Scope Applicable to a wide range of derivatives and related heterocycles

Directed Synthesis of Functionalized this compound Derivatives

A practical and scalable synthesis of this compound derivatives has been developed using a combination of an aldimine catalyst and trifluoromethanesulfonic acid (TfOH). figshare.comacs.org This method has proven effective for a wide array of substrates with diverse electronic and steric properties, including aliphatic, aromatic, and heteroaromatic starting materials. figshare.comacs.org

The process involves the reaction of a phenol and an aldehyde in the presence of an aldimine and a strong acid. Initial investigations showed that standard acid-catalyzed conditions for the reaction of 1 and benzaldehyde (B42025) to form this compound 2 were unsatisfactory, yielding only 20% of the desired product along with a significant amount of an over-reacted aldol (B89426) product. acs.org The breakthrough came with the use of an aldimine, specifically p-OMe aldimine, and triflic acid, which drove the reaction towards the desired hemiaminal formation. acs.org

Several aldimines with different para-substituents (OMe, H, Me, Cl, F, CF3) were screened, with the 4-F-aldimine demonstrating high product ratios. acs.org The reaction is driven to completion by the removal of water, often accomplished with molecular sieves. acs.org Triflic acid (TfOH) and triflic anhydride (Tf2O) were identified as the most promising additives to facilitate the reaction. acs.org

Ring-closing reactions of aminophenols represent a versatile strategy for synthesizing novel this compound derivatives. One innovative approach involves the use of dichloromethane (B109758) as a methylene (B1212753) bridge source for the ring-closure of aminophenols, leading to the formation of 1,3-benzoxazine ionic derivatives. acs.orgnih.gov This method circumvents the need for traditional aldehyde substrates. acs.orgnih.gov The aminophenol is first activated with a base like sodium hydride (NaH) in a solution of dichloromethane and tetrahydrofuran (B95107) (THF). acs.orgnih.gov

Another strategy involves the HCl hydrolysis of readily available benzoxazine monomers to produce 2-(aminomethyl)phenol and its derivatives. mdpi.comresearchgate.net These intermediates can then be reacted with aldehydes, such as paraformaldehyde or benzaldehyde, to form new 2-substituted 1,3-benzoxazines. mdpi.comresearchgate.net For example, 2-((phenylamino)methyl)phenol, derived from the hydrolysis of a phenol/aniline-based benzoxazine, can be reacted with benzaldehyde to yield a benzoxazine with a phenyl substituent at the 2-position of the oxazine ring. mdpi.comresearchgate.net

The following table outlines the reactants and resulting products in these ring-closing methodologies:

Starting Material (Aminophenol Derivative)Reagent for Ring ClosureResulting Product
Activated AminophenolDichloromethane1,3-Benzoxazine Ionic Derivative acs.orgnih.gov
2-(aminomethyl)phenolic derivativesParaformaldehyde2-unsubstituted 1,3-Benzoxazine mdpi.comresearchgate.net
2-((phenylamino)methyl)phenolBenzaldehydePhenyl-substituted 1,3-Benzoxazine mdpi.comresearchgate.net

The synthesis of 2-substituted 1,3-benzoxazines allows for the introduction of a wide variety of functional groups onto the oxazine ring, offering a pathway to novel structures and properties. A common and widely used method involves a multi-step procedure starting from salicylaldehyde. researchgate.netrsc.org This process typically includes the synthesis of an intermediate Schiff base from salicylaldehyde and an amine, followed by reduction with a reagent like sodium borohydride (NaBH4), and subsequent ring-closure with an aldehyde to yield the 2-substituted 1,3-benzoxazine. mdpi.com

For instance, 2-substituted 1,3-benzoxazines with a phenyl group at the 2-position have been synthesized using benzaldehyde for the ring-closure step. researchgate.netrsc.orgrsc.org These monomers have been characterized and their polymerization behavior has been studied for the first time. rsc.orgrsc.org

Another approach to 2-substituted 1,3-benzoxazines is through the aza-acetalization of aromatic aldehydes with 2-(N-substituted aminomethyl)phenols. nih.gov This reaction can be facilitated by the presence of chlorotrimethylsilane (B32843) (TMSCl), affording a series of 2-aryl-3-alkyl-3,4-dihydro-2H-1,3-benzoxazines in moderate to excellent yields. nih.gov A similar method utilizing SnCl4-mediated aza-acetalization has also been reported. mdpi.com

Furthermore, a copper-catalyzed aerobic oxidative synthesis provides an efficient route to 2-substituted 4H-3,1-benzoxazines from the one-pot reaction of aldehydes with 2-aminobenzyl alcohols. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions have been employed in the synthesis of this compound derivatives, enabling the formation of carbon-carbon bonds. One such strategy involves the reaction of imino-triflates with organozinc reagents, catalyzed by palladium(0), to form the 1,3-benzoxazine skeleton. researchgate.net

A palladium-catalyzed system has also been established for the synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines. This method utilizes a palladium catalyst with a specific phosphine (B1218219) ligand (XPhos) to couple less reactive ethyl 2-(2-chlorophenoxy)alkanoates with aryl amines under microwave heating. thieme-connect.com This approach has been extended to a three-component, one-pot reaction of 2-halophenols, ethyl 2-bromoalkanoates, and aryl amines. thieme-connect.com

Additionally, a palladium-catalyzed intramolecular C-H difluoroalkylation has been developed for the synthesis of substituted 3,3-difluoro-2-oxindoles, which are structurally related to benzoxazine derivatives. mit.edu While not directly a synthesis of this compound, this methodology highlights the potential of palladium catalysis for the functionalization of related heterocyclic systems. The "stitching" of 1,3-C(sp3)–H bonds with dihaloarenes via palladium catalysis to form benzo-fused carbocycles also demonstrates the power of this approach in constructing complex molecular architectures. nih.gov

Intramolecular heterocyclization is a key strategy for the formation of the this compound ring system. One notable example is the intramolecular heterocyclization of N-(α-aryloxyalkyl)imidoyl chlorides to form the this compound ring. jst.go.jp

A proton-mediated ring opening of 1,1-difluorocyclopropanes bearing an aryloxy group, followed by an interrupted Ritter reaction, leads to the synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines. nii.ac.jp In this process, treatment with triflic acid causes a regioselective ring opening of the difluorocyclopropane to generate an oxocarbenium ion. This intermediate then undergoes nucleophilic attack by a nitrile, followed by a Friedel–Crafts-type carbocationic cyclization to afford the desired benzoxazine. nii.ac.jp

Another approach involves a one-pot synthesis of 2H-1,3-benzoxazines from ketones using an imino-pyridine directing group. nih.gov This method utilizes a copper-directed sp2 hydroxylation with hydrogen peroxide, followed by an oxidative intramolecular C-O bond formation upon the addition of triethylamine. Mechanistic studies suggest that this cyclization proceeds through the formation of a 2-azaallyl radical intermediate. nih.gov

The Smiles rearrangement has also been utilized for the synthesis of substituted benzo Current time information in Богородский район, RU.nih.govoxazin-3-ones, which are related structures. This reaction, performed under microwave irradiation, provides an efficient route to these heterocyclic compounds.

Formation of 1,3-Benzoxazine-2,4-diones and Analogues

The synthesis of 1,3-benzoxazine-2,4-diones, also known as isatoic anhydride derivatives, is a crucial process for obtaining valuable intermediates in medicinal and materials chemistry. osi.lv Various methods have been developed for the construction of this heterocyclic system.

One common approach involves the cyclization of anthranilic acid derivatives. acs.org For instance, the reaction of anthranilic acid with phosgene (B1210022) or its equivalents like triphosgene (B27547) or ethyl chloroformate leads to the formation of the benzoxazinedione ring. acs.orgorgsyn.org However, the high toxicity of phosgene presents a significant drawback to this method. acs.org An alternative, patented procedure involves passing phosgene into a solution of anthranilic acid hydrochloride. orgsyn.org

Another strategy is the direct alkylation or benzylation of isatoic anhydride in the presence of a base such as sodium hydride or potassium carbonate. acs.org While effective for N-alkylation, direct N-arylation is not feasible with this method. acs.org

The reaction of Schiff bases with triphosgene offers a selective route to 1,3-benzoxazine-2,4-diones. orientjchem.org The selectivity of this reaction is dependent on the substituents present on the Schiff base. orientjchem.org The formation of the dione (B5365651) structure is confirmed by the presence of two distinct carbonyl carbon signals in the 13C NMR spectrum. orientjchem.org

A microwave-assisted, solvent-free method provides an efficient and environmentally friendly one-step synthesis of 1,3-benzoxazine-2,4-diones from phthalic anhydride derivatives and trimethylsilyl azide. tandfonline.comtandfonline.com This method involves the initial formation of an acylazide intermediate, followed by a Curtius rearrangement to an isocyanate, and subsequent intramolecular cyclization. tandfonline.comtandfonline.com Microwave irradiation can influence the regioselectivity of the reaction, providing access to products that may not be obtainable through conventional heating methods. tandfonline.com

Furthermore, 1,3-benzoxazine-2,4-diones can be prepared from 2-hydroxybenzamide (salicylamide) by heating it with phosgene in water with a pyridine (B92270) catalyst. google.com 8-Acyloxy-1,3-benzoxazine-2,4-diones, which act as masked catechol derivatives, have been synthesized from (2,3-dimethoxycarbonyloxy)-benzoic acid and various amino compounds. nih.gov

Table 1: Selected Synthetic Methods for 1,3-Benzoxazine-2,4-diones

Starting Material(s) Reagent(s) Conditions Key Features
Anthranilic acid Phosgene or equivalents - High toxicity of phosgene. acs.org
Isatoic anhydride Alkylating agent, Base - Suitable for N-alkylation. acs.org
Schiff bases Triphosgene Optimal conditions Substituent-dependent selectivity. orientjchem.org
Phthalic anhydrides Trimethylsilyl azide Microwave, 120°C, 8 min Eco-friendly, solvent-free. tandfonline.comtandfonline.com
2-Hydroxybenzamide Phosgene, Pyridine Heat, Water - google.com

Asymmetric Synthesis of Chiral this compound Architectures

The development of synthetic routes to enantiomerically pure this compound derivatives is of significant interest due to their presence in biologically active molecules.

Kinetic resolution of racemic 3,4-dihydro-2H-1,4-benzoxazines provides a viable pathway to enantiomerically enriched products. A comparative study on the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazines utilized various chiral acyl chlorides. researchgate.netshd-pub.org.rs The selectivity of the resolution was found to be dependent on the nature of the acyl chloride, with (S)-naproxen acyl chloride and O-phenyl-(R)-lactyl chloride demonstrating higher selectivity factors compared to N-phthaloyl-(S)-leucyl chloride. researchgate.net The stereodifferentiation in this process is influenced by stacking interactions between aromatic moieties in the transition state, as explained by DFT calculations. researchgate.net

A highly effective method for preparing the (S)-enantiomers of 2,3-dihydro-3-methyl- and 7,8-difluoro-2,3-dihydro-3-methyl-4H-1,4-benzoxazines involves the use of (S)-(+)-naproxen acyl chloride as the chiral resolving agent. capes.gov.br This approach can yield the (S)-enantiomers with high enantiomeric purity (99% ee) in nearly 50% yield, especially when the undesired (R)-enantiomer is racemized and recycled. capes.gov.br Similarly, the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazine has been achieved through acylation with chiral acyl chlorides, such as N-phthaloyl-(S)-phenylalanyl or (R)-2-phenoxypropionyl chlorides, followed by acid hydrolysis of the separated diastereomeric amides. researcher.life

Chemoenzymatic strategies have also been employed. While hydrolases were not effective for the resolution of racemic 3-methyl-3,4-dihydro-2H-benzo[b] researchgate.netwipo.intoxazines, alternative pathways were successful. nih.gov Bioreduction of 1-(2-nitrophenoxy)propan-2-ones using alcohol dehydrogenase from Rhodococcus ruber (ADH-A) yielded enantiopure (S)-alcohols, while evo-1.1.200 ADH produced the corresponding (R)-enantiomers with high selectivity. nih.gov Additionally, lipase-catalyzed acetylation of the racemic alcohols and hydrolysis of the resulting acetates provided access to optically enriched products. nih.gov

Table 2: Kinetic Resolution of Racemic Benzoxazines

Racemic Substrate Chiral Reagent/Catalyst Key Outcome
6-substituted 3-methyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazines (S)-naproxen acyl chloride Higher selectivity factor. researchgate.net
2,3-dihydro-3-methyl-4H-1,4-benzoxazines (S)-(+)-naproxen acyl chloride (S)-enantiomer with 99% ee. capes.gov.br
3-tert-butyl-3,4-dihydro-2H- researchgate.netwipo.intbenzoxazine N-phthaloyl-(S)-phenylalanyl chloride Enantiomerically pure (S)-isomer. researcher.life
1-(2-nitrophenoxy)propan-2-ones ADH-A / evo-1.1.200 ADH Enantiopure (S) or (R)-alcohols. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including chiral 2H-1,3-benzoxazines. These methods offer advantages such as being metal-free, having low toxicity, and often proceeding under mild reaction conditions.

Chiral phosphoric acid (CPA) has been shown to catalyze the enantioselective desymmetrization of prochiral oxetanes, leading to the synthesis of chiral 2H-1,4-benzoxazines in good yields and with high enantioselectivity. organic-chemistry.org

In a different approach, conformationally restricted chiral perhydro-1,3-benzoxazines, derived from (-)-8-aminomenthol, have been successfully utilized as ligands in the enantioselective addition of organozinc reagents to various substrates. uva.es These ligands have proven effective in the dimethylzinc-mediated enantioselective monoaddition of terminal alkynes to 1,2-diketones, affording α-hydroxyketones with high enantioselectivities. rsc.org This methodology has been extended to the enantioselective alkynylation of isatins and isatin-derived ketimines, providing access to chiral 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles, which are precursors to more complex heterocyclic structures. uva.es

An iridium-catalyzed intramolecular allylic substitution reaction represents another strategy for the asymmetric synthesis of N,O-heterocycles. rsc.org This method, which involves the nucleophilic attack of an amide oxygen atom, has been used to produce chiral oxazolines, oxazines, and benzoxazine derivatives with high enantioselectivity. rsc.org

Furthermore, rhodium(III)-catalyzed [3 + 2] annulation of benzoxazines with nitroolefins via a redox-neutral C–H functionalization has been demonstrated for the diastereoselective synthesis of spirocyclic 2,3-dihydro-1,4-benzoxazine derivatives. acs.org This reaction constructs three contiguous stereogenic centers from achiral starting materials in a single step. acs.org

Table 3: Organocatalyzed and Related Asymmetric Cyclizations for Benzoxazine Architectures

Catalyst/Ligand System Substrates Product Type Key Features
Chiral Phosphoric Acid (CPA) Prochiral oxetanes Chiral 2H-1,4-benzoxazines Enantioselective desymmetrization. organic-chemistry.org
Chiral perhydro-1,3-benzoxazine / Me2Zn Isatins, Terminal alkynes Chiral 3-hydroxy-3-alkynyl-2-oxindoles High enantioselectivity. uva.es
Iridium / Chiral Ligand Allylic carbonates Chiral benzoxazines Intramolecular allylic substitution. rsc.org
Rhodium(III) / Ligand Benzoxazines, Nitroolefins Spirocyclic 2,3-dihydro-1,4-benzoxazines Diastereoselective [3 + 2] annulation. acs.org

Fundamental Reaction Mechanisms and Reactivity of 2h 1,3 Benzoxazine

Thermal Ring-Opening Polymerization (ROP) Mechanisms

The thermal ROP of 2H-1,3-benzoxazines is an intricate process involving several key mechanistic steps. The polymerization is initiated by the thermal activation of the benzoxazine (B1645224) monomer, leading to the opening of the oxazine (B8389632) ring and the subsequent formation of a polymer network. nih.govtechscience.com This process can be influenced by various factors, including the presence of catalysts and the specific structure of the monomer. techscience.comtechscience.com

The polymerization of 2H-1,3-benzoxazine is understood to proceed via a cationic ring-opening mechanism. nih.govkpi.ua The initiation can occur through the protonation of either the oxygen or nitrogen atom in the oxazine ring, leading to the formation of cationic intermediates. nih.govnih.gov

The formation of an iminium ion is a key intermediate species in the polymerization process. mdpi.comresearchgate.net This occurs when the ring-opening reaction is initiated, and the nitrogen atom stabilizes the positive charge. nih.govmdpi.com Spectroscopic studies have confirmed the presence of iminium ions during the curing process. mdpi.com For instance, Fourier-transform infrared (FTIR) spectroscopy shows a characteristic peak for the iminium ion (around 1630-1650 cm⁻¹) that appears and then diminishes as the polymerization progresses. mdpi.com

Alternatively, the cleavage of the C-O bond in the oxazine ring can lead to the formation of a carbocation . researchgate.net This carbocation is a highly reactive species that can then attack the aromatic ring of a neighboring benzoxazine monomer. researchgate.net The stability of these cationic intermediates is crucial for the progression of the polymerization. nih.gov

Two primary pathways are proposed based on which heteroatom is protonated:

Oxygen Protonation: This pathway leads to the formation of a phenolic polybenzoxazine structure through ring-opening and subsequent Friedel-Crafts reactions. nih.gov

Nitrogen Protonation: This results in an intermediate with a blocked hydroxyl group that can rearrange at higher temperatures to form the final phenolic polybenzoxazine. nih.govmetu.edu.tr

The polymerization can result in different polymer structures, including phenolic and phenoxy types, depending on the reaction conditions and the specific mechanism followed. researchgate.netmdpi.com

Lewis acids are effective catalysts for the ROP of 2H-1,3-benzoxazines, significantly lowering the polymerization temperature. nih.govsnu.edu.inresearchgate.net They function by coordinating with the lone pair of electrons on the nitrogen or oxygen atoms of the oxazine ring, which facilitates the ring-opening process and the formation of cationic species. nih.govsnu.edu.in

The catalytic efficiency of different Lewis acids varies. For example, AlCl₃ and PCl₅ have been shown to be more efficient than ZnCl₂ in promoting the polymerization of a bisphenol A-aniline based benzoxazine (BA-a). researchgate.net The use of potent Lewis acids like AlCl₃ and PCl₅ can shift the polymerization mechanism from a step-growth process to a cationic chain polymerization due to the increased generation of carbocations. researchgate.net In contrast, with less effective Lewis acids like ZnCl₂, or in uncatalyzed systems, the polymerization tends to follow a step-polymerization mechanism. researchgate.net

The choice of Lewis acid also influences the final network structure of the resulting polybenzoxazine. researchgate.net For instance, Lewis acids can promote the crosslinking of dangling arylamine benzene (B151609) rings, leading to the formation of arylamine Mannich linkages. researchgate.net This can result in polymers with improved mechanical properties and higher char yields. researchgate.net

Table 1: Effect of Various Lewis Acids on the Polymerization of BA-a Benzoxazine

Lewis AcidCatalytic EfficiencyPolymerization MechanismImpact on Network Structure
AlCl₃ HighCationic Chain PolymerizationPromotes arylamine Mannich linkages
PCl₅ HighCationic Chain PolymerizationPromotes arylamine Mannich linkages
ZnCl₂ ModerateStep PolymerizationLess promotion of arylamine Mannich linkages
Tris(pentafluorophenyl)borane HighCationic Ring-OpeningRapid curing and increased char yield
FeCl₃ EffectiveCationic Ring-OpeningCan lead to more thermally stable groups

This table is generated based on data from multiple sources. nih.govresearchgate.netresearchgate.net

In the absence of a strong catalyst, the thermal polymerization of this compound often proceeds through a step-polymerization mechanism. researchgate.netrsc.org This is particularly the case for neat benzoxazine systems. researchgate.net The process can be described as a step-growth polyaddition. acs.org

Studies have shown that the chain propagation in thermally induced polymerization of certain benzoxazines, like BA-a, follows a step-polymerization model. rsc.org This is in contrast to the chain polymerization observed when certain catalysts are present. rsc.org The distinction between these mechanisms can be investigated by analyzing the relationship between molecular weight and conversion, as well as the gelation behavior of the system. rsc.org

A crucial step in the formation of the polybenzoxazine network is electrophilic aromatic substitution. researchgate.netrsc.orgrsc.org After the initial ring-opening and formation of a cationic intermediate (such as a carbocation or an iminium ion), this electrophile attacks an electron-rich position on the aromatic ring of another benzoxazine monomer or oligomer. researchgate.netresearchgate.net

This reaction typically leads to the formation of a Mannich bridge (Ar-CH₂-N(R)-CH₂-Ar), which is a characteristic linkage in polybenzoxazine networks. mdpi.commetu.edu.tr The substitution preferentially occurs at the ortho position to the phenolic hydroxyl group. metu.edu.trmetu.edu.tr This electrophilic attack is a key step in the cross-linking process, leading to the formation of a three-dimensional polymer network. researchgate.netrsc.org The furan (B31954) ring, if present in a modified benzoxazine monomer, can also participate in electrophilic aromatic substitution, providing additional polymerization sites. rsc.org

While the ring-opening polymerization of benzoxazines is generally considered a clean reaction with no volatile byproducts, some side reactions can occur, leading to the formation of byproducts. nih.govacs.org The formation of byproducts is often dependent on the specific monomer structure and the reaction conditions.

In some cases, the thermal degradation of the forming polymer can lead to the release of compounds like aniline (B41778) and other phenolic species due to the breakdown of Mannich bridges and bisphenol linkages. surrey.ac.uk One study identified benzylideneaniline as a byproduct during the polymerization of a 2-substituted 1,3-benzoxazine. researchgate.net In reactions conducted in the presence of strong Lewis acids, the migration of methylene (B1212753) linkages can lead to the formation of species like 4,4′-methylenebis-N,N-dimethylaniline . mdpi.com Additionally, the reaction of ionic 1,3-benzoxazine monomers can produce chloroalkanes as byproducts. nih.gov

Electrophilic Aromatic Substitution During Polymerization

Other Significant Chemical Transformations and Reactivities

Besides polymerization, the this compound ring system can undergo other chemical transformations. The presence of the oxazine ring with its heteroatoms provides sites for various reactions. For example, the benzoxazine ring itself can act as a catalyst for other reactions, such as the trimerization of cyanate (B1221674) esters. mdpi.comsnu.edu.in In some systems, the ring-opened oxazine can insert into triazine rings to form cyanurates and isocyanurates. mdpi.comsnu.edu.in Furthermore, this compound-2,4(3H)-dione derivatives can undergo reactions like nucleophilic substitution and cycloaddition. ontosight.ai

Thermal Rearrangement to Benzoxazole (B165842) Structures

Certain ortho-substituted this compound monomers can undergo a unique structural thermal rearrangement to form polybenzoxazole structures. This transformation is particularly noted in benzoxazines functionalized with specific groups at the ortho-position of the phenolic moiety. For instance, a bisbenzoxazine thermosetting system, oHPMI-ddm, which combines the features of bismaleimide (B1667444) and benzoxazine resins, demonstrates this behavior. lookchem.com Upon thermal treatment, the polybenzoxazine derived from oHPMI-ddm undergoes a conversion to a cross-linked polybenzoxazole. lookchem.com This rearrangement has also been observed in other "smart" ortho-benzoxazines. lookchem.com The process involves an intramolecular cyclization. For example, ortho-imide functionalized benzoxazine resins can be utilized to prepare polybenzoxazoles through an intramolecular cyclization between the neighboring hydroxyl and phthalimide (B116566) groups. researchgate.net This thermal rearrangement is a significant pathway to high-performance polymers with enhanced thermal stability. lookchem.comresearchgate.net

A study on a bisbenzoxazine, oHPMI-ddm, detailed the structural transformation into a polybenzoxazole. The process was confirmed through in situ FT-IR and solid-state 13C NMR, revealing the formation of the benzoxazole structure upon thermal curing. lookchem.com This transformation results in a material with outstanding thermal stability, flame retardancy, and a low dielectric constant. lookchem.com

Table 1: Thermal Rearrangement of Selected 2H-1,3-Benzoxazines

Benzoxazine Monomer Functional Group Resulting Structure Key Findings Reference
oHPMI-ddmortho-maleimideCross-linked PolybenzoxazoleExhibits significantly higher thermal stability compared to conventional polybenzoxazines. lookchem.com
ortho-imide functional benzoxazinesortho-imidePolybenzoxazoleTransformation occurs via intramolecular cyclization between neighboring hydroxyl and phthalimide groups. researchgate.net

Oxidation Reactions and Derivative Formation

The this compound ring system is susceptible to oxidation, leading to the formation of various derivatives. The oxidation can be carried out using common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide, which typically results in the formation of oxo-derivatives.

A notable oxidation reaction involves a copper-promoted hydroxylation and cyclization. Research has demonstrated a one-pot synthesis of 2H-1,3-benzoxazines from ketones using an imino-pyridine directing group. This process involves a copper-directed sp² hydroxylation with hydrogen peroxide as the oxidant, followed by an oxidative intramolecular C-O bond formation upon the addition of triethylamine. researchgate.netnih.govnih.gov Mechanistic studies suggest that this cyclization proceeds through the formation of a 2-azaallyl radical intermediate following the deprotonation of the benzylic position of the directing group. nih.govnih.gov

Table 2: Oxidation Reactions of this compound Systems

Reactant System Oxidant/Promoter Product Type Key Features of the Reaction Reference
3,6-Dimethyl-3,4-dihydro-2H-1,3-benzoxazinePotassium permanganate, Chromium trioxideOxo-derivativesGeneral oxidation of the benzoxazine structure.
Ketones with imino-pyridine directing groupCopper (Cu), Hydrogen Peroxide (H₂O₂)2H-1,3-BenzoxazinesOne-pot synthesis involving Cu-directed hydroxylation and oxidative cyclization. researchgate.netnih.govnih.gov

Electrophilic Substitution on the Benzene Ring of 2H-1,3-Benzoxazines

The benzene ring of the this compound molecule is amenable to electrophilic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic core, thereby modifying the properties of the resulting molecule. Common reagents used for these substitutions include halogens and nitrating agents, typically under acidic conditions. For example, bromine can be introduced at position 6 of the benzoxazine ring via electrophilic substitution using Br₂ or N-bromosuccinimide (NBS). vulcanchem.com The introduction of such substituents can influence the polymerization behavior and the properties of the resulting polymers. For instance, increasing the cross-linking density through the electrophilic aromatic substitution of a furan moiety attached to the benzoxazine structure has been shown to enhance the thermal characteristics of the resulting polybenzoxazine. ikm.org.my

Reversible Ring-Opening Reactions with Specific Nucleophiles

The oxazine ring of 2H-1,3-benzoxazines can undergo reversible ring-opening reactions when treated with certain nucleophiles. One well-documented example is the reaction with thiols. It has been proposed that the reversible ring-opening of 1,3-benzoxazine with thiols proceeds through an iminium ion intermediate. mdpi.com The rate of this reaction is influenced by the acidity of the thiol, with thiols having low pKa values, such as p-nitrothiophenol and thiophenol, promoting a significant increase in the monomer conversion rate. mdpi.com This highlights the importance of the protonation step in the ring-opening process. mdpi.com

Primary amines have also been shown to react with benzoxazines at room temperature, leading to ring-opening. researchgate.net The reaction proceeds readily in protic solvents, while no reaction is observed in aprotic solvents. researchgate.net This suggests that the solvent plays a crucial role in facilitating the ring-opening mechanism with amines. researchgate.net

Table 3: Ring-Opening Reactions of this compound with Nucleophiles

Nucleophile Proposed Intermediate Key Influencing Factors Outcome Reference
Thiols (e.g., p-nitrothiophenol, thiophenol)Iminium ionLow pKa of the thiolReversible ring-opening mdpi.com
Primary AminesNot specifiedProtic solventsRing-opening at room temperature researchgate.net

Photochemical Activation and Photopolymerization Processes

2H-1,3-benzoxazines can be polymerized through photochemical activation, offering an alternative to thermal polymerization. The photoinitiated cationic polymerization of monofunctional benzoxazines, such as 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, can be achieved using onium salts like diphenyliodonium (B167342) hexafluorophosphate (B91526) and triphenylsulfonium (B1202918) hexafluorophosphate as initiators. sci-hub.seresearchgate.net This process can involve both direct and indirect activation using radical sources and photosensitizers. sci-hub.se The resulting polymer structures are complex and are related to the ring-opening of the protonated monomer at either the oxygen or nitrogen atoms. researchgate.net

A novel class of photopolymerizable benzoxazines, known as methacryloyl-functional benzoxazines, has been developed. idexlab.com These are synthesized by reacting a benzoxazine monomer containing a hydroxyl group with methacryloyl chloride. idexlab.com Similarly, acryloyl-functional benzoxazines have been prepared using acrylamide (B121943) as the amine source in a Mannich reaction. acs.org These functionalized benzoxazines can undergo photopolymerization, for instance in a Digital Light Processing (DLP) printing process, to fabricate 3D structures. acs.org This is then followed by a thermal curing step to induce the ring-opening polymerization of the oxazine ring, creating a densely cross-linked polymer. acs.org

Table 4: Photochemical Activation and Polymerization of 2H-1,3-Benzoxazines

Monomer Type Initiator/Functional Group Polymerization Method Key Features Reference
3-Phenyl-3,4-dihydro-2H-1,3-benzoxazineOnium salts (e.g., diphenyliodonium hexafluorophosphate)Photoinitiated cationic polymerizationForms complex polymer structures via ring-opening at O or N atoms. sci-hub.seresearchgate.net
Methacryloyl-functional benzoxazinesMethacryloyl groupPhotopolymerizationA novel class of photopolymerizable benzoxazines. idexlab.com
Acryloyl-functional benzoxazinesAcryloyl groupDual-cure system (photopolymerization followed by thermal curing)Enables 3D printing of benzoxazine-based materials. acs.org

Advanced Spectroscopic and Structural Elucidation of 2h 1,3 Benzoxazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2H-1,3-benzoxazine monomers and their corresponding polymers.

High-Resolution 1H, 13C, and 29Si NMR Applications

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the successful synthesis and purity of this compound monomers. metu.edu.trresearchgate.netmdpi.comdntb.gov.uamdpi.comacs.orgcnrs.fr The characteristic chemical shifts of the protons and carbons in the oxazine (B8389632) ring provide definitive evidence of its formation.

In ¹H NMR spectra, two key singlet resonances are indicative of the benzoxazine (B1645224) structure: one corresponding to the O-CH₂-N protons and another to the Ar-CH₂-N protons, typically separated by approximately 0.6–0.9 ppm. conicet.gov.ar For instance, in a series of p-substituted phenol (B47542)/aniline-based benzoxazines, the O-CH₂-N protons resonate in the range of 5.29–5.47 ppm, while the Ar-CH₂-N protons appear between 4.57 and 4.69 ppm. conicet.gov.ar The precise chemical shifts can be influenced by the nature of the substituents on the aromatic rings. conicet.gov.ar

¹³C NMR spectroscopy further corroborates the structure, with characteristic signals for the O-CH₂-N and N-CH₂-Ar carbons. metu.edu.trmdpi.comrsc.org For example, in the hydrolyzed ring-opened structure of a bisphenol A/aniline-based bis-oxazine, the absence of the O-CH₂-N resonance confirms the successful ring opening. mdpi.com In some cases, such as with m-cresol (B1676322) based benzoxazine, the structure is further confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net

The integration of silicon atoms into the benzoxazine structure has been explored to enhance properties, and ²⁹Si NMR becomes a crucial tool in these instances. It allows for the characterization of the silicon environment within the monomer and the resulting polymer, providing insights into the molecular structure and the success of the synthetic modification.

Table 1: Characteristic ¹H NMR Chemical Shifts for a p-Substituted Phenol/Aniline-Based Benzoxazine

ProtonsChemical Shift (ppm)
O-CH₂-N5.29–5.47
Ar-CH₂-N4.57–4.69

Table 2: Characteristic ¹³C NMR Chemical Shifts for a Hydrolyzed Bisphenol A/Aniline-Based Bis-Oxazine

CarbonChemical Shift (ppm)
Ar-CH₂-N42.5
>C<41.3
-CH₃31.3

Solid-State 13C and 15N NMR for Polymer Microstructure and Crosslinking

While solution NMR is ideal for monomer characterization, solid-state NMR (ssNMR) is a powerful technique for investigating the microstructure and crosslinking of the insoluble, thermoset polybenzoxazine network. researchgate.net Solid-state ¹³C and ¹⁵N NMR can provide detailed information on the different carbon and nitrogen environments within the cured polymer. usgs.govacs.orgfrontiersin.orgresearchgate.net

Solid-state ¹³C NMR can distinguish between different carbon atoms in the crosslinked structure, offering insights into the degree of polymerization and the formation of the polybenzoxazine network. researchgate.net By analyzing the chemical shifts and relaxation times, such as the spin-lattice relaxation time in the rotating frame (T₁ρH), the length scale of heterogeneity and miscibility in polybenzoxazine blends can be determined. researchgate.net

¹⁵N ssNMR is particularly valuable for probing the nitrogen environments, which are central to the benzoxazine ring-opening and crosslinking chemistry. It can help to identify the different types of nitrogen-containing structures formed during polymerization. usgs.gov Although its application in polybenzoxazines is less common than ¹³C ssNMR, it holds significant potential for elucidating the complex network architecture. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, plays a critical role in the study of 2H-1,3-benzoxazines, from monomer characterization to real-time monitoring of polymerization.

Monitoring Reaction Progress and Curing Behavior via In Situ Techniques

In situ FTIR and Raman spectroscopy are invaluable for monitoring the ring-opening polymerization of benzoxazine monomers in real-time. metu.edu.trresearchgate.netdntb.gov.uanih.govacs.org This allows for the study of curing kinetics and the influence of various factors, such as temperature and catalysts, on the reaction rate.

A key indicator of polymerization in FTIR spectroscopy is the disappearance of a characteristic absorption band associated with the oxazine ring. acs.org Historically, a band in the 960–900 cm⁻¹ region, attributed to the C-H out-of-plane bending of the benzene (B151609) ring attached to the oxazine ring, was used for this purpose. However, more detailed studies have shown this band to be a mixture of the O-C₂ stretching of the oxazine ring and phenolic ring vibrational modes. acs.org Another important band is the antisymmetric C-O-C stretching vibration of the oxazine ring, which also diminishes as polymerization proceeds. mdpi.comconicet.gov.ar For instance, in a terephthalic acid-based benzoxazine, a characteristic peak at 932 cm⁻¹ is assigned to the C-H out-of-plane vibration of the benzene ring with the attached oxazine ring. rsc.org

Simultaneously, the appearance of a broad absorption band due to the formation of phenolic hydroxyl groups (around 3400 cm⁻¹) signifies the ring-opening and subsequent network formation. rsc.org The combination of thermogravimetric analysis (TGA) with FTIR (TGA-FTIR) allows for the identification of gaseous products evolved during thermal degradation, providing further insight into the reaction mechanisms. nih.govacs.org

Raman spectroscopy offers complementary information and can also be used for in situ monitoring of the cure process. nih.govacs.orgmdpi.com It is particularly useful for studying changes in the aromatic ring structures and other specific functional groups during polymerization.

Characterization of Polymer Network Formation

FTIR and Raman spectroscopy are also instrumental in characterizing the final crosslinked polybenzoxazine network. The hydrogen-bonded network structure in polybenzoxazines can be investigated by analyzing the hydroxyl stretching region in the FTIR spectrum. researchgate.net The nature and extent of hydrogen bonding, both intramolecular and intermolecular, significantly influence the properties of the final polymer. researchgate.net

For example, studies on model dimers have shown that the amine functional group in the Mannich bridge plays a crucial role in the distribution of hydrogen bonding species. researchgate.net Polymers based on methylamine (B109427) tend to form intramolecular -OH···N hydrogen bonds, while those based on aniline (B41778) exhibit a greater degree of intermolecular hydrogen bonding. researchgate.net The formation of a tetra-substituted benzene ring as a result of crosslinking can be identified by the appearance of new absorption bands in the FTIR spectrum. rsc.org

X-ray Diffraction Studies for Crystalline and Supramolecular Architecture Analysis

Powder XRD is used to characterize the bulk material, confirming the crystalline nature of monomers and assessing the degree of crystallinity in the polymers. mdpi.commetu.edu.tr Polybenzoxazines are generally amorphous, which is reflected in broad, diffuse scattering patterns in their XRD diffractograms. metu.edu.tr However, the incorporation of certain functionalities or additives can sometimes induce a degree of order. XRD is also employed to study the dispersion of nanofillers within the polybenzoxazine matrix in nanocomposite materials. lboro.ac.uk

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the molecular structure of this compound monomers in the solid state. This powerful technique provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and the conformation of the heterocyclic oxazine ring.

Research has shown that the oxazine ring in this compound derivatives typically adopts a non-planar conformation. For instance, in the structure of 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine, the oxazine ring adopts a half-chair conformation. mdpi.com This arrangement is a strategy to maximize the planarity of the entire benzoxazine moiety, which is achieved by expanding specific bond angles within the ring, such as the C-O-C and N-C-O bonds. mdpi.com In another example, 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine), the conformation is also described as a distorted semi-chair. conicet.gov.ar

The analysis of a rhodamine-3,4-dihydro-2H-1,3-benzoxazine conjugate revealed that it crystallizes in a monoclinic system with a P21/c space group. rsc.org Similarly, detailed crystallographic data has been reported for other derivatives, highlighting the utility of SC-XRD in elucidating complex molecular architectures and supramolecular assemblies formed through intermolecular interactions like hydrogen bonds. connectjournals.com For example, in one case, C–H···N interactions were found to link benzoxazine molecules into an infinite chain. mdpi.com

Crystallographic Data for Selected this compound Derivatives
CompoundCrystal SystemSpace GroupKey Conformational FeatureReference
3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine--Oxazine ring in half-chair conformation mdpi.com
Rhodamine-3,4-dihydro-2H-1,3-benzoxazine conjugateMonoclinicP21/c- rsc.org
4-Phenoxyacetyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazineOrthorhombicP2121213D supramolecular structure via hydrogen bonds connectjournals.com
3,3'-Ethane-1,2-diylbis(6-methoxy-3,4-dihydro-2H-1,3-benzoxazine) monohydrate--Half-chair conformation nih.gov

Powder X-ray Diffraction for Bulk Crystalline Phases

While single-crystal XRD provides data on a single, perfect crystal, powder X-ray diffraction (PXRD) is invaluable for analyzing the bulk crystalline nature of a material. It is often used to confirm that the structure determined from a single crystal is representative of the bulk powder sample. dntb.gov.ua

In the study of 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine, PXRD was used to compare the diffraction pattern of the bulk powder with a pattern simulated from the single-crystal X-ray data. mdpi.com This comparison serves as a crucial verification step, ensuring the phase purity of the synthesized material. PXRD is also employed in the characterization of polybenzoxazine composites, for instance, to confirm the formation of exfoliated nanocomposite structures by observing the disappearance of peaks associated with layered fillers like clay. researchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of newly synthesized this compound monomers and for studying their fragmentation patterns. ontosight.ai Techniques like Electrospray Ionization (ESI-MS) are commonly used to measure the molecular weight of benzoxazine monomers, providing experimental values that can be matched with theoretical calculations. mdpi.comsemanticscholar.org High-resolution mass spectrometry (HRMS) offers even greater precision for structural confirmation. connectjournals.comrsc.org

Studies on 3,4-dihydro-2H-1,3-benzoxazine resorcarenes using ESI and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry have provided detailed insights into their gas-phase behavior. nih.govresearchgate.net Under ESI conditions, intact protonated molecules such as [M+H]⁺ and [M+2H]²⁺ are typically observed. nih.govresearchgate.net Increasing the ion energy leads to predictable fragmentation, often through the successive elimination of CH₂NR groups. nih.govresearchgate.net Analysis of the fragmentation patterns of bisbenzoxazine intermediates has also been used to differentiate between various isomeric structures formed during synthesis. nih.gov For example, fragment ions corresponding to a phenol monomer or specific amine groups can help elucidate the original monomer structure. researchgate.net

Advanced Thermal Analysis Techniques in Polymerization and Degradation Studies

Thermal analysis techniques are critical for characterizing the polymerization (curing) process of benzoxazine monomers and the thermal stability of the resulting polybenzoxazine networks.

Differential Scanning Calorimetry (DSC) is the primary method used to investigate the thermally induced ring-opening polymerization of this compound monomers. idexlab.combibliotekanauki.pl A typical DSC thermogram for a benzoxazine monomer shows a characteristic exothermic peak corresponding to the curing reaction. bibliotekanauki.placs.org The temperature at the peak of this exotherm (T_p) is a key parameter used to compare the reactivity of different benzoxazine structures. techscience.com

DSC is used extensively to study curing kinetics. By performing scans at different heating rates, kinetic parameters such as the activation energy (E_a) of the polymerization can be determined using methods like the Kissinger or Ozawa models. acs.orgtechscience.comcapes.gov.br For example, for a novel benzoxazine bearing fluorene (B118485) and furan (B31954) groups, the activation energy was determined to be between 119.1 and 121.3 kJ mol⁻¹. capes.gov.br The presence of certain functional groups or additives can significantly influence the curing temperature. For instance, hydroxyl groups can catalyze the reaction, lowering the curing peak temperature, while bulky substituents can sterically hinder the process, leading to a higher T_p. rsc.orgtechscience.com The addition of fillers like titanium carbide (TiC) or organoclay can also alter the curing behavior. researchgate.netscientific.net

DSC Curing Data for Various this compound Monomers
Benzoxazine SystemPeak Curing Temperature (T_p)Activation Energy (E_a)Reference
Bisphenol A-aniline based (BA-a)~200-250 °C81 kJ mol⁻¹ acs.org
Fluorene and furan containing (B-bff)-119.1 - 121.3 kJ mol⁻¹ capes.gov.br
3,3'-(1,6-Hexamethylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) (M-A)226 °C- bibliotekanauki.pl
3,3'-(1,4-Phenylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) (M-B)248 °C- bibliotekanauki.pl

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured polybenzoxazine materials. TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the decomposition temperature and the amount of material remaining at high temperatures (char yield). idexlab.combibliotekanauki.pl

Polybenzoxazines are known for their high thermal stability. TGA results typically show no significant weight loss until temperatures exceed 290-300°C. rsc.orgresearchgate.net Key parameters derived from TGA curves include the temperature at which 5% or 10% weight loss occurs (T_d5% or T_d10%), which are used as indicators of the onset of degradation. rsc.org The char yield (Y_c), or the residual weight percentage at a high temperature like 800°C or 900°C, is another critical measure. A high char yield is often associated with good flame retardant properties. psgcas.ac.in For instance, a bio-based polybenzoxazine derived from isoliquiritigenin (B1662430) exhibited a high T_d10% of up to 432°C and a char yield of 71.2% at 800°C. rsc.org The incorporation of inorganic fillers or specific structural moieties can further enhance thermal stability and char yield. scientific.net

Thermal Stability Data for Selected Polybenzoxazines from TGA
Polybenzoxazine SystemT_d10% (°C)Char Yield at 800°C (%)Reference
poly(Isoliquiritigenin-aniline-alkyne)43271.2 rsc.org
poly(Daidzein-furan)39854.0 nih.gov
BAF-a polybenzoxazine33246.0 researchgate.net
BA-a polybenzoxazine-30.0 researchgate.net

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Transitions

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques, particularly Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are vital for characterizing this compound systems. GPC/SEC is used to assess the purity of benzoxazine monomers and to determine the molecular weight and molecular weight distribution (dispersity, Đ) of oligomeric or polymeric benzoxazine precursors. acs.orgresearchgate.net

For main-chain-type polybenzoxazines (MCBPs), GPC is used to measure the number-average molecular weight (M_n) and weight-average molecular weight (M_w). nih.gov In one study, bio-based MCBPs were found to have M_n values ranging from 1.8 × 10³ to 5.5 × 10³ g/mol with narrow molecular weight distributions (Đ = 1.2–2.1). nih.govacs.org GPC chromatograms can also reveal the presence of monomers, dimers, or other oligomers in a sample. researchgate.net While GPC is powerful, its accuracy for small molecules can be limited, and it is often used in conjunction with mass spectrometry for unambiguous composition analysis. researchgate.net High-Performance Liquid Chromatography (HPLC) is another crucial technique, used to separate and quantify the components in the crude product mixture during the synthesis of benzoxazine monomers, helping to identify intermediates and byproducts. rhhz.net

Molecular Weight Data for Benzoxazine Precursors from GPC/SEC
Benzoxazine SystemNumber-Average Molecular Weight (M_n) (g/mol)Weight-Average Molecular Weight (M_w) (g/mol)Dispersity (Đ)Reference
Bio-based MCBPs (Daidzein-based)1,800 - 5,500-1.2 - 2.1 nih.govacs.org
BA-a monomer480610- mdpi.com

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful tool for determining the molecular weight and molecular weight distribution of polymeric materials derived from this compound monomers. This technique separates molecules based on their hydrodynamic volume in solution.

In the study of polybenzoxazines, SEC is instrumental in monitoring the progress of polymerization and understanding the structure-property relationships. For instance, research on bis(3-(2-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazinyl) isopropane (BzPOH) functionalized with maleic anhydride (B1165640) revealed a weight-average molecular weight of 50,000 g/mol , indicating the formation of high molecular weight species. conicet.gov.ar Similarly, SEC has been used to confirm molecular weights up to 10,000 g/mol with polydispersity indices (Đ) as low as 1.4 for polymers derived from [oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine). vulcanchem.com

The number-average molecular weight of poly(this compound)s has been estimated to be in the range of 15,000 to 25,000 Da using SEC, highlighting the formation of substantial polymer chains. researchgate.net The synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine has also been characterized using SEC, among other techniques, to confirm the structure of the synthesized compounds. ohiolink.edu

Table 1: SEC Data for Various this compound-Based Polymers

Polymer SystemWeight-Average Molecular Weight (Mw) ( g/mol )Number-Average Molecular Weight (Mn) (Da)Polydispersity Index (Đ)Reference
Poly(bis(3-(2-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazinyl) isopropane-co-maleic anhydride)50,000-- conicet.gov.ar
Poly([oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine))Up to 10,000-As low as 1.4 vulcanchem.com
Poly(this compound) derivatives-15,000 - 25,000- researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique employed in the analysis of this compound systems. It is particularly useful for monitoring reaction kinetics, identifying intermediates, and separating complex mixtures of benzoxazine-related compounds.

Normal-phase HPLC has been utilized to monitor the solventless synthesis of 3,4-dihydro-2H-3-(4-methyl)phenyl-1,3-benzoxazine at various temperatures. ohiolink.edu This allows for a detailed understanding of the reaction progress and the formation of different species over time. Furthermore, HPLC, in conjunction with chromatographic columns and preparative HPLC, has been instrumental in the separation and elucidation of seven different compounds from the crude products of the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine. researchgate.net This detailed analysis helped in proposing possible reaction pathways. researchgate.net

The synthesis of 3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazine was also characterized by normal-phase HPLC to confirm the structure of the resulting compound. ohiolink.edu Reverse-phase HPLC methods have been developed for the analysis of related compounds like 2H-3,1-benzoxazine-2,4(1H)-dione, demonstrating the versatility of HPLC in this field. sielc.comsielc.com These methods can be scaled for preparative separation to isolate impurities. sielc.comsielc.com

Table 2: Application of HPLC in this compound Research

ApplicationThis compound DerivativeKey FindingsReference
Monitoring of solventless synthesis3,4-dihydro-2H-3-(4-methyl)phenyl-1,3-benzoxazineEnabled detailed tracking of reaction progress at different temperatures. ohiolink.edu
Separation and identification of reaction products3,4-dihydro-2H-3-phenyl-1,3-benzoxazineIsolated and identified seven compounds, aiding in mechanism elucidation. researchgate.net
Structural characterization3,4-dihydro-3-pentafluorophenyl-2H-1,3-benzoxazineConfirmed the chemical structure of the synthesized monomer. ohiolink.edu
Method development for analysis2H-3,1-Benzoxazine-2,4(1H)-dioneEstablished a reverse-phase HPLC method for analysis and impurity isolation. sielc.comsielc.com

Microscopic and Spectroscopic Imaging for Morphology and Elemental Composition

Transmission Electron Microscopy (TEM) for Microstructural Features

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials, making it an invaluable tool for examining the morphology of polybenzoxazine composites at the nanoscale.

In the study of chalcone-based benzoxazine-magnetite nanocomposites, TEM was used to determine the average size of the magnetite nanoparticles, which was found to be in the range of 30–40 nm. d-nb.info This information is crucial for understanding the dispersion of the nanoparticles within the polymer matrix and its effect on the final properties of the composite. Similarly, high-resolution TEM (HR-TEM) has been employed to analyze the morphology of bio-silica reinforced cardanol-imidazole based benzoxazine blends, providing insights into the distribution of the reinforcement phase. bohrium.com

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is often coupled with electron microscopy techniques (like SEM and TEM) to provide elemental analysis of a sample. It allows for the mapping of the distribution of different elements within the material's microstructure.

EDS analysis of polybenzoxazine (PBZ) xerogels revealed the presence of 1–2% sodium atoms on the surface after treatment with NaOH solution, suggesting the formation of –ONa groups. mdpi.com In another study, the elemental composition of polybenzoxazines derived from 3,3′-dichloro-4,4′-diaminodiphenylmethane and their char residues was investigated using EDS, providing insights into the distribution of elements before and after thermal degradation. nih.gov Furthermore, EDS has been used to investigate the elemental distribution in benzoxazine composite coatings and to analyze the surface composition of various polybenzoxazine systems. cardiff.ac.ukalljournals.cn

Table 3: Elemental Composition of Poly(3,3′-dichloro-4,4′-diaminodiphenylmethane-based benzoxazine) and its Char Residue by EDS

ElementInitial Polymer (atomic %)Char Residue (atomic %)Reference
Carbon75.282.1 nih.gov
Oxygen12.510.3 nih.gov
Nitrogen6.35.1 nih.gov
Chlorine6.02.5 nih.gov

Rheological Characterization of Polymerization Kinetics and Viscoelastic Properties

Rheology, the study of the flow of matter, provides critical information about the polymerization kinetics and the development of viscoelastic properties in this compound resins. By monitoring changes in viscosity and modulus as a function of time and temperature, researchers can gain a deep understanding of the curing process.

The thermal cross-linking polymerization of bisphenol-A based benzoxazine has been monitored at different isothermal curing temperatures using rheological analysis. researchgate.net This allows for the determination of the gel point (tgel), which is a critical parameter in thermoset processing. researchgate.net An autocatalytic kinetic model is often proposed for the curing of benzoxazine monomers, where the phenolic hydroxyl groups generated during the ring-opening polymerization act as catalysts for further reaction. researchgate.net

Rheological studies of fumed silica-filled polybenzoxazine nanocomposites have shown that the complex viscosity and liquefying temperature increase with increasing filler content, while the gel-point temperature remains unchanged. This indicates that the fumed silica (B1680970) is inert to the curing reaction. The polymerization of a bio-based monobenzoxazine from tyrosol and furfurylamine (B118560) was also characterized by rheological measurements, which showed a low complex viscosity of 0.01 Pa·s, indicating a large processing window. umons.ac.be The influence of Lewis acids on the polymerization of a benzoxazine monomer (BA-a) has been systematically studied through their rheological behaviors, revealing changes in the polymerization mechanism from step-growth to cationic chain polymerization depending on the acid used. researchgate.net

Table 4: Rheological Parameters for a Tyrosol-Furfurylamine Based Benzoxazine

ParameterValueConditionsReference
Complex Viscosity0.01 Pa·sDetermined by dynamic analysis umons.ac.be
Gel Point (from tanδ)Not specifiedDetermined from the maximum of tanδ researchgate.net
Gel Point (from G'/G'')Not specifiedDetermined from the intercept of G' and G'' researchgate.net

Computational Chemistry and Theoretical Modeling of 2h 1,3 Benzoxazine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying 2H-1,3-benzoxazine and its derivatives. DFT calculations provide a good balance between computational cost and accuracy, making it feasible to model complex molecular systems and reactions.

DFT studies are crucial for understanding the stability of the 1,3-benzoxazine heterocyclic ring and its transformation pathways, particularly during polymerization. acs.org The stability of the benzoxazine (B1645224) ring is a key factor influencing its synthesis and subsequent ring-opening polymerization (ROP). acs.orgnih.gov Computational and experimental studies have been jointly employed to better understand both the stability and the transformation ability of the benzoxazine heterocyclic ring. acs.org

For instance, theoretical studies have been conducted to estimate the stability of the heterocyclic ring and its subsequent transformations, which are critical for the polymerization process. nih.gov Research has explored the synthesis of novel ionic 1,3-benzoxazine derivatives and utilized detailed computational studies to evaluate their heterocyclic ring stability. acs.org These studies have shown that neutral benzoxazine is more stable than its N-activated ionic counterparts. acs.org The distorted semi-chair conformation of the heterocyclic ring, as revealed by X-ray crystallography and supported by DFT calculations, makes the oxazine (B8389632) ring amenable to ROP. acs.orgnih.gov

Furthermore, DFT calculations have been employed to investigate potential reaction pathways for the transformation of benzoxazine derivatives. For example, studies have explored reactions that could be key stages in modifying the commonly proposed ROP mechanism. acs.org The insights gained from these computational analyses are vital for designing new benzoxazine monomers with enhanced properties and for controlling the polymerization process. nih.gov

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the electronic properties and reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity of a molecule. irjweb.com

DFT calculations are routinely used to determine the HOMO and LUMO energies and the corresponding energy gap for this compound systems. acs.orgtandfonline.com A smaller HOMO-LUMO gap generally indicates higher reactivity. For example, in a study of neutral and ionic benzoxazine species, the HOMO-LUMO gap for the ionic model was found to be smaller in most cases, suggesting a lower thermodynamic stability for the ionic system. acs.orgnih.gov

The distribution of the HOMO and LUMO across the molecule provides insights into the regions that are most likely to be involved in chemical reactions. For instance, in one study, the HOMO was found to be distributed over the entire benzoxazine molecule, while the LUMO was primarily located on the benzene (B151609) group, which has implications for the molecule's absorption and emission properties. mdpi.com HOMO-LUMO analysis, therefore, plays a crucial role in explaining charge transfer interactions within the molecule and predicting its reactivity in various chemical processes, including polymerization. tandfonline.comtechscience.com

Calculated HOMO-LUMO Gaps for Various Benzoxazine Derivatives
Benzoxazine DerivativeComputational MethodHOMO-LUMO Gap (eV)
Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylateB3LYP/6-31G(d,p)4.2
R,tBuBxCy (neutral)PBE0/6-31+G(d,p)3.32 acs.orgnih.gov
R,tBuBxCy (neutral)M062x/6-31+G(d,p)7.37 acs.orgnih.gov
[R,tBuBxCy,Me]Cl (ionic)PBE0/6-31+G(d,p)2.80 acs.orgnih.gov
[R,tBuBxCy,Me]Cl (ionic)M062x/6-31+G(d,p)7.40 acs.orgnih.gov

Accurate determination of the three-dimensional structure of this compound molecules is fundamental to understanding their properties and reactivity. DFT calculations are extensively used to optimize the molecular geometries of these compounds, providing detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The results of these calculations are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Conformational analysis, also performed using DFT, is crucial for identifying the most stable conformations of the flexible oxazine ring. The 1,3-oxazine ring typically adopts a half-chair or a distorted semi-chair conformation. mdpi.comresearchgate.net For example, in a study of a novel benzoxazine monomer, the oxazine ring was found to adopt a half-chair conformation to maximize planarity by expanding the bond angles within the ring. mdpi.com The conformation of the ring can be influenced by substituents, and in some cases, the introduction of certain groups can lead to a more planar structure. researchgate.net Understanding the preferred conformations is essential as it can impact the molecule's reactivity and its ability to undergo ring-opening polymerization. nih.gov

DFT calculations provide a powerful means to elucidate the mechanisms of chemical reactions involving this compound at the quantum chemical level. This is particularly valuable for understanding the intricate steps of ring-opening polymerization. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

For instance, DFT studies have been employed to investigate the ring-opening polymerization mechanisms of methyl-substituted benzoxazine derivatives in the presence of a nucleophile. researchgate.net These calculations have shown that one derivative can yield a phenolic polymer through the rearrangement of a phenoxy intermediate. researchgate.net In another study, the thermal transformation of ionic 1,3-benzoxazine derivatives was investigated using DFT to explore potential reaction pathways and their energetics. acs.orgnih.gov The calculations revealed that the activation energy required to break a C-C bond with a cyclohexyl group was lower than that for detaching a methyl group, suggesting a more probable reaction route. acs.org Such mechanistic insights are invaluable for controlling reaction outcomes and designing more efficient synthetic strategies.

Optimization of Molecular Geometries and Conformational Analysis

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR are computational modeling techniques that aim to establish mathematical relationships between the structural or property descriptors of a series of compounds and their observed properties or biological activities. These models are highly valuable for predicting the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

The char yield of polybenzoxazines upon thermal degradation is a critical property, particularly for applications requiring high thermal stability and flame retardancy. mdpi.com QSPR modeling has been successfully applied to predict the char yield of polybenzoxazines. mdpi.com

In a typical QSPR study, a series of benzoxazine monomers are constructed, and a variety of molecular descriptors are calculated using software like the Molecular Operating Environment (MOE). mdpi.com These descriptors can include parameters related to the structure, such as water-accessible surface area, negative van der Waals surface area, and hydrophobic volume. mdpi.com A mathematical model, often based on partial least squares (PLS) regression, is then generated to correlate these descriptors with the experimentally determined char yields. mdpi.com

Prediction of Glass Transition Temperature and Degree of Polymerization

Computational modeling has emerged as a powerful tool for predicting the thermomechanical properties of polybenzoxazines, offering insights that complement experimental approaches. Techniques such as Quantitative Structure-Property Relationship (QSPR) modeling and atomistic simulations are employed to forecast key parameters like the glass transition temperature (Tg) and the degree of polymerization.

QSPR models establish a mathematical relationship between the chemical structure of monomers and the properties of the resulting polymer. researchgate.netplos.org These models utilize descriptors derived from the monomer's structure, such as water-accessible surface area, to predict the Tg of the cured polymer. plos.org For instance, QSPR models developed for poly(BA-a) cured with various initiators have shown a high degree of correlation (R² > 0.99) between predicted and experimental Tg values. plos.org Another study on a series of polyarylethersulphones reported a QSPR equation that calculated Tg with acceptable accuracy, indicating an error of 10-30% compared to experimental values. researchgate.net Machine learning algorithms, a sophisticated extension of QSPR, have also been successfully used to predict the Tg of a wide range of polymers with high accuracy. mdpi.commdpi.com

Molecular dynamics (MD) simulations provide an atomistic-level approach to predicting Tg. In this method, the density or volume of the simulated polymer network is monitored over a range of temperatures. The Tg is identified as the temperature at which there is a distinct change in the slope of the density-temperature curve, representing the transition from a glassy to a rubbery state. rsc.orgumons.ac.be This technique has been used to estimate the Tg for various polybenzoxazine systems, often showing good agreement with experimental data obtained from methods like Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA). arxiv.orgresearchgate.netmdpi.com For example, simulations of polybenzoxazines based on BA-a and phenolphthalein-based monomers (BP-a) yielded Tg values that were comparable to experimental findings. researchgate.netmdpi.com

The degree of polymerization and the related concept of gelation point can also be predicted using MD simulations. umons.ac.bearxiv.org By tracking the evolution of molecular weights of polymer clusters as the crosslinking reaction proceeds, the gel point—the stage where an infinite crosslinked network forms—can be determined. arxiv.org This is often identified by observing the maximum of the reduced weight-average degree of polymerization or the inflection point of the weight-average molecular weight (Mw) curve as a function of crosslinking density. umons.ac.be For one benzoxazine resin system, the gel point was predicted to be in the range of 40-45% crosslinking density. arxiv.org The degree of cure, which is directly related to the degree of polymerization in thermosets, has been shown experimentally to reach approximately 90% for several polybenzoxazine systems. researchgate.net

Table 1: Comparison of Experimental and Computationally Predicted Glass Transition Temperatures (Tg) for Various Polybenzoxazine Systems
Polybenzoxazine SystemExperimental Tg (°C)Computational MethodPredicted Tg (°C)Reference
BA-a151MD SimulationComparable to experimental researchgate.netmdpi.com
P-pPDAHighMD SimulationGood agreement with experiment rsc.org
BP-a239 - 256MD SimulationGood agreement with experiment researchgate.netmdpi.com
Poly(BA-a) with Initiators163 - 188QSPRHigh agreement (R² > 0.99) plos.org

Development of Predictive Models for Material Performance

Predictive modeling is instrumental in accelerating the design and optimization of high-performance polybenzoxazines by establishing clear structure-property relationships. rsc.orgrsc.orgresearchgate.net These models allow for the efficient screening of novel monomer structures to identify candidates with desired thermal, mechanical, and dielectric properties without exhaustive experimental synthesis and testing. sciengine.com

Quantitative Structure-Property Relationship (QSPR) models have been effectively used to predict performance metrics such as thermal stability. A QSPR model was successfully developed to predict the char yield of polybenzoxazines during thermal degradation, showing high linearity (R² > 0.99) when compared with experimental thermogravimetric analysis (TGA) data. mdpi.com This allows for the in silico design of benzoxazine monomers with enhanced flame retardancy. mdpi.com

More recently, machine learning (ML) has been adopted as a powerful predictive tool. sciengine.com By training algorithms on existing experimental data, ML models can rapidly predict the properties of new, untested polybenzoxazine structures. For example, ML models have been created to accurately predict the 5% weight loss temperature (Td5), dielectric constant, and dielectric loss. sciengine.com These models enable high-throughput virtual screening of vast chemical spaces to find structures with an optimal balance of high thermal stability and low dielectric constants, properties crucial for applications in microelectronics. sciengine.com The predictions from these ML models have been experimentally validated, with the measured properties of newly synthesized polybenzoxazines falling within the acceptable error limits of the model's predictions. sciengine.com Artificial neural networks (ANN) have also been used to successfully estimate the thermal degradation and flexural strength of polybenzoxazine nanocomposites. researchgate.net

The ultimate goal of these predictive models is to guide the rational design of new materials. rsc.orgrsc.org By understanding how specific chemical moieties within the monomer influence the final properties of the polymer, researchers can tailor benzoxazine structures to meet the demanding performance requirements of advanced applications in the aerospace and electronics industries. sciengine.comcore.ac.uk

Table 2: Overview of Predictive Models for Polybenzoxazine Performance
Model TypePredicted PropertyKey FindingsReference
QSPRGlass Transition Temperature (Tg)Models with R² > 0.99 were developed for poly(BA-a) with various initiators. plos.org
QSPRChar Yield (Thermal Stability)Accurately predicted degradation patterns with R² > 0.99 compared to TGA data. mdpi.com
Machine Learning (ML)Td5, Dielectric Constant, Dielectric LossEnabled rapid screening of novel structures with balanced properties; predictions were experimentally verified. sciengine.com
Artificial Neural Network (ANN)Thermal Degradation, Flexural StrengthSuccessfully estimated properties for Bi₂O₃-polybenzoxazine nanocomposites. researchgate.net
Molecular Dynamics (MD)Thermomechanical PropertiesProvided rationale for differences in measured properties of various benzoxazine derivatives. rsc.orgrsc.orgresearchgate.net

Molecular Dynamics and Simulation for Polymer Network Construction

Simulation of Crosslinking Processes and Network Evolution

Molecular dynamics (MD) simulations offer a window into the complex process of thermoset polymer network formation at the atomic level. For polybenzoxazines, specific crosslinking algorithms have been developed to simulate the ring-opening polymerization (ROP) and subsequent network evolution. rsc.orgrsc.orgresearchgate.net These simulations begin by packing the benzoxazine monomers into a simulation cell to a target density consistent with experimental values. researchgate.netmdpi.com

The core of the simulation is the crosslinking algorithm, which mimics the chemical reactions that occur during thermal curing. rsc.org This is typically achieved using a distance-based criterion. umons.ac.be The simulation monitors the distances between potentially reactive atoms. When a reactive nitrogen or carbon atom on one monomer comes within a predefined cutoff distance of a reactive aromatic carbon on another monomer for a sufficient duration, the algorithm initiates a reaction. umons.ac.be This involves breaking the C-O bond in the oxazine ring and forming a new covalent bond, creating the characteristic Mannich bridge (-CH₂-N-CH₂-) of the polybenzoxazine network. umons.ac.bearxiv.org

Various force fields, such as the Polymer Consistent Force Field (PCFF), Dreiding, and the Reactive Interface Force Field (IFF-R), are used to describe the potential energy of the system and govern the interactions between atoms. rsc.orgarxiv.orgresearchgate.net Some reactive force fields, like IFF-R, can more accurately model the bond-breaking and bond-forming events inherent to polymerization. arxiv.org

Throughout the simulated curing process, the evolution of the network topology is monitored. rsc.orgrsc.org Researchers can track key metrics such as the increase in molecular weight, the formation of crosslinks, the consumption of reactive sites, and the development of different structural features like dangling chains and elastic chains. umons.ac.bearxiv.org This allows for the prediction of critical events like the gelation point, which marks the transition from a liquid to a solid network structure. arxiv.org The simulation provides a detailed, step-by-step view of how the linear monomers transform into a complex, three-dimensional, crosslinked polymer network. rsc.orgarxiv.org

Prediction of Macroscopic Properties from Molecular Architecture

A key advantage of MD simulations is their ability to link the simulated molecular architecture of the polymer network directly to its macroscopic physical and mechanical properties. arxiv.orgcore.ac.uk By analyzing the fully crosslinked (or partially crosslinked) atomistic models, a wide range of material properties can be calculated, providing a powerful method for predicting material performance from the monomer structure alone. rsc.orgresearchgate.net

Once the simulated network is constructed, its mechanical properties are probed by applying virtual mechanical tests. For example, the elastic constants—such as the Bulk modulus, Shear modulus, and Young's Modulus—are determined by subjecting the simulation box to small deformations (strain) and calculating the resulting stress. arxiv.org Similarly, Poisson's ratio can be predicted. arxiv.org These simulations have shown that, as expected, the mechanical moduli increase with a higher degree of crosslinking, as the more extensive covalent bond network becomes more effective at bearing and transferring mechanical loads. arxiv.org

Thermomechanical properties are also readily predicted. The coefficient of thermal expansion can be calculated by monitoring the change in the simulation box volume as a function of temperature. rsc.orgumons.ac.be Furthermore, physical properties like mass density and volumetric shrinkage during curing can be accurately predicted and have shown good agreement with experimental measurements. arxiv.org The ability to predict near-zero volumetric shrinkage, a key feature of polybenzoxazines, is a significant achievement of these simulation methods. arxiv.org

This predictive capability allows researchers to systematically study structure-property relationships. By simulating different benzoxazine monomers (e.g., BA-a, P-pPDA), computational studies can provide a detailed rationale for experimentally observed differences in their thermomechanical properties, attributing them to factors like crosslink density, hydrogen bond density, and the presence of structural defects in the network. rsc.org This establishes a clear path from molecular-scale design to the prediction of final part performance, reducing development time and enabling the engineering of materials with tailored properties. core.ac.uk

Table 3: Predicted Mechanical Properties of a Polybenzoxazine Resin as a Function of Crosslinking Density (MD Simulation Data)
Crosslinking Density (%)Bulk Modulus (GPa)Shear Modulus (GPa)Young's Modulus (GPa)Poisson's Ratio
04.51 ± 0.050.03 ± 0.000.09 ± 0.010.489 ± 0.001
205.02 ± 0.040.41 ± 0.011.18 ± 0.020.443 ± 0.002
405.45 ± 0.041.12 ± 0.013.12 ± 0.030.392 ± 0.001
605.88 ± 0.031.79 ± 0.014.88 ± 0.030.362 ± 0.001
70 (max)6.02 ± 0.032.03 ± 0.015.48 ± 0.030.348 ± 0.001
Data adapted from computational simulation studies on Ba-BZ resin. arxiv.org

Polymerization Kinetics and Advanced Structure Property Relationships in Polybenzoxazines

Mechanistic Investigations of Benzoxazine (B1645224) Polymerization

The polymerization of 2H-1,3-benzoxazine monomers into high-performance polybenzoxazine thermosets is a complex process governed by a cationic ring-opening polymerization (ROP) mechanism. mdpi.comconicet.gov.ar Understanding the kinetics and mechanisms of this transformation is crucial for controlling the final properties of the material.

Kinetic Studies of Thermally Induced Ring-Opening Polymerization

The thermal curing of benzoxazines is a thermally activated process, typically occurring at temperatures between 160 and 260°C, that proceeds without the need for a catalyst. snu.edu.inresearchgate.net The polymerization process is characterized by the ring-opening of the oxazine (B8389632) ring, which contains oxygen and nitrogen atoms, to form a cross-linked phenolic structure. mdpi.comresearchgate.net This reaction is often autocatalytic, where the phenolic hydroxyl groups generated during the polymerization accelerate further ring-opening. mdpi.comresearchgate.net

Kinetic studies, frequently conducted using Differential Scanning Calorimetry (DSC), reveal that the polymerization follows an autocatalytic model. mdpi.comresearchgate.netresearchgate.net The activation energy for this process can be determined using methods like those developed by Kissinger and Ozawa. units.itswinburne.edu.au For instance, the activation energy for the polymerization of a bisphenol-A based benzoxazine (BA-a) was found to be 94 kJ/mol after recrystallization, with the reaction orders (n and m) being 1.89 and 0.89, respectively, indicating the influence of oligomers on reactivity. acs.org The polymerization mechanism involves the cleavage of the C-O bond in the oxazine ring to form a carbocation, which then participates in chain growth. techscience.com

The structure of the resulting polymer network is predominantly composed of Mannich bridges (-CH2-NR-CH2-) and phenoxy-type linkages. mdpi.commdpi.com The formation of these structures is influenced by the reaction temperature and the specific monomer chemistry. mdpi.com

Catalytic Strategies for Accelerated and Low-Temperature Polymerization

While benzoxazines can be polymerized thermally, the high temperatures required can be a drawback for certain applications. mdpi.com Consequently, various catalytic strategies have been developed to accelerate the polymerization and lower the curing temperature. These approaches are generally more efficient and economically viable than synthesizing highly reactive monomers. mdpi.comsnu.edu.in

Catalysts for benzoxazine polymerization can be broadly categorized as:

Lewis Acids: Compounds like aluminum trichloride (B1173362) (AlCl₃), phosphorus pentachloride (PCl₅), and zinc chloride (ZnCl₂) have proven effective in promoting the cationic ring-opening polymerization. researchgate.netnih.govnih.gov Lewis acids facilitate the formation of carbocations, thereby accelerating the polymerization process. researchgate.net For example, the use of PCl₅ and AlCl₃ can shift the polymerization mechanism from a step-growth to a more efficient cationic chain polymerization. researchgate.net Borane catalysts, such as tris(pentafluorophenyl)borane, have also been shown to significantly reduce the onset of ring-opening polymerization temperature by as much as 98°C. nih.gov Similarly, sodium cyanoborohydride and sodium borohydride (B1222165) can lower the onset ROP temperature by approximately 80°C. swinburne.edu.au

Brønsted Acids: Protonic acids can also catalyze the polymerization by protonating the oxygen or nitrogen atom of the oxazine ring, which initiates the ring-opening. mdpi.com

Latent Catalysts: These are compounds that become active at elevated temperatures, providing good storage stability at room temperature. nih.gov Catechol moieties incorporated into the benzoxazine structure can act as internal accelerators, promoting curing. nih.gov

The choice of catalyst not only affects the curing temperature but can also influence the final polymer structure and properties. researchgate.net For instance, different Lewis acids can lead to variations in the formation of arylamine Mannich linkages, impacting the mechanical properties of the resulting polybenzoxazine. researchgate.net

Impact of Monomer Structure on Polymerization Kinetics

The structure of the benzoxazine monomer itself plays a pivotal role in determining its polymerization kinetics. Key structural features that influence reactivity include:

Substituents on the Phenolic Ring: Electron-withdrawing groups attached to the phenolic ring can promote the ring-opening polymerization by increasing the C-O bond length and lowering its bond energy. mdpi.com This leads to a reduction in the polymerization temperature. Conversely, electron-donating groups can have the opposite effect. techscience.com The position of the substituent also matters; meta-substitution has been found to be more effective in lowering the curing temperature than para-substitution. techscience.comfraunhofer.de

Substituents on the Amine: The nature of the amine used in the synthesis of the benzoxazine monomer affects the basicity of the nitrogen atom in the oxazine ring, which in turn influences the ease of ring-opening. mdpi.comsnu.edu.in For example, N-allyl substituted benzoxazines show a higher polymerization rate compared to their N-(n-propyl) counterparts due to the participation of the allyl group in the ring-opening reaction. mdpi.com

Functionality and Isomerism: Increasing the number of benzoxazine functionalities in a monomer generally leads to a decrease in the polymerization peak temperature. mdpi.com The isomeric position of the oxazine ring also has a significant effect on polymerization characteristics. mdpi.comsnu.edu.in

The interplay of these structural factors allows for the fine-tuning of polymerization kinetics to meet specific processing and performance requirements.

Molecular Design and Tunability of Polybenzoxazine Architectures

The remarkable versatility of polybenzoxazines stems from the extensive possibilities for molecular design, which allows for the tailoring of their structure and, consequently, their properties. scite.airesearchgate.net This tunability is a key advantage over traditional phenolic and epoxy resins.

Influence of Monomer Substituents on Crosslinking Density

The crosslinking density of a polybenzoxazine network is a critical parameter that dictates its mechanical and thermal properties. It can be effectively controlled by the strategic placement of substituents on the benzoxazine monomer.

Substituents on the Phenolic Ring: The type and position of substituents on the phenol (B47542) component have a profound impact on the crosslinking density. fraunhofer.denih.gov For instance, introducing ortho- and para-orienting substituents at the meta position of the phenolic ring can lead to highly crosslinked materials. fraunhofer.denih.gov This is because these substituents can activate other positions on the ring for further crosslinking reactions. Fluorine, for example, can activate the ortho and para positions for electrophilic aromatic substitution, thereby increasing the crosslink density. nih.gov

Nature of the Amine: The amine component also influences the final network structure. Studies using solid-state NMR have shown that the choice between an aliphatic amine like methylamine (B109427) and an aromatic amine like aniline (B41778) in a bisphenol-A based benzoxazine significantly affects the degree of polymerization and the crosslink density. mdpi.comsnu.edu.in

The ability to manipulate crosslinking density through monomer design is fundamental to achieving desired properties such as high glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength. nih.govscientific.net

Strategies for Tailoring Curing Temperatures and Processing Windows

Control over the curing temperature and processing window is essential for the practical application of polybenzoxazines in various manufacturing processes. Several strategies are employed to achieve this:

Catalytic Approaches: As discussed in section 6.1.2, the addition of catalysts is a primary method for lowering the curing temperature. mdpi.comnih.gov Lewis acids, Brønsted acids, and various other initiators can significantly reduce the onset of polymerization, widening the processing window. nih.govnih.govgoogle.com For example, certain manganese complexes have been shown to be highly effective catalysts for low-temperature curing. google.com

Monomer Structure Modification: The inherent reactivity of the benzoxazine monomer can be tuned to control its curing temperature. Incorporating functionalities that can auto-catalyze the polymerization is a common strategy. For example, benzoxazine monomers with pendant phenolic hydroxyl or carboxylic acid groups can exhibit lower polymerization temperatures. techscience.com The electronic nature of substituents on the aromatic rings also plays a crucial role; electron-withdrawing groups generally lower the curing temperature. mdpi.comtechscience.com

Blending and Copolymerization: Blending different benzoxazine monomers or copolymerizing them with other resins are effective ways to adjust the curing profile. For instance, blending a solid, high-melting benzoxazine with a liquid, low-viscosity one can improve processability and tailor the curing characteristics of the system. units.it

These strategies provide a powerful toolkit for formulators to design polybenzoxazine systems with optimized curing behavior for applications ranging from composites and adhesives to coatings and electronic materials. units.itnih.gov

Interactive Data Table: Effect of Monomer Structure on Polymerization Temperature

Monomer TypeSubstituentPositionPolymerization Peak Temp (°C)Reference
Phenol-based-H-~265 mdpi.com
Phenol-based (trifunctional)--190 mdpi.com
Bisphenol-A basedMethylamine-Varies mdpi.com
Bisphenol-A basedAniline-Varies mdpi.com
N-allyl substitutedAllylN-position207 & 260 mdpi.com
o-allylphenol anilineAllylo-position263 mdpi.com

Interactive Data Table: Influence of Substituents on Crosslink Density

Monomer Phenolic BaseSubstituentPositionGlass Transition Temp (Tg) (°C)Relative Crosslink DensityReference
p-cresolMethylparaLowerLower nih.gov
m-cresol (B1676322)MethylmetaHigherHigher nih.gov
p-fluorophenolFluorineparaLowerLower nih.gov
m-fluorophenolFluorinemetaHigherHigher nih.gov

Copolymerization Strategies for Enhanced Material Performance

The inherent properties of polybenzoxazines can be further tailored and enhanced through copolymerization with other thermosetting resins. This approach allows for the creation of hybrid polymer networks with synergistic properties that often surpass those of the individual components.

Copolymerization with Epoxy and Urethane (B1682113) Resins for Modified Networks

Copolymerization of this compound monomers with epoxy and urethane resins is a well-established strategy to modify the resulting network structure and improve material properties. wikipedia.org This method can lead to a higher crosslink network density, which consequently enhances the thermal and mechanical performance of the final thermoset. wikipedia.orgresearchgate.net

During the curing process of benzoxazine/epoxy blends, the ring-opening of the oxazine moiety generates phenolic hydroxyl groups. These groups can then act as catalysts or co-curing agents for the polymerization of the epoxy resin, leading to an interpenetrating or co-crosslinked network. researchgate.net This synergistic interaction results in copolymers with significantly higher glass transition temperatures (Tg) and improved thermal stability compared to the neat polybenzoxazine homopolymer. researchgate.net The structure and functionality of the chosen epoxy resin play a crucial role in determining the final thermal characteristics of the copolymer. plastics-news.ru For instance, the introduction of epoxy resins can increase the cross-linking density, which is a key factor in elevating the Tg. researchgate.net Studies have shown that the addition of epoxy to a polybenzoxazine network can result in a notable increase in Tg and flexural strength with only a minimal loss in stiffness. researchgate.net

Similarly, copolymerization with urethane prepolymers can modify the network, although the specific outcomes depend on the chemistry of the chosen components. wikipedia.org This strategy allows for a versatile approach to fine-tune the properties of polybenzoxazine-based materials for a wide range of applications.

Table 1: Effects of Copolymerization with Epoxy Resins on Polybenzoxazine Properties

PropertyObservationSource
Crosslink Density Increased compared to pure polybenzoxazine. wikipedia.orgresearchgate.net
Glass Transition Temp. (Tg) Significantly increased. wikipedia.orgresearchgate.netplastics-news.ru
Thermal Stability Generally improved. wikipedia.orgresearchgate.net
Curing Process Polybenzoxazine can act as a curing agent for the epoxy. researchgate.net
Mechanical Properties Flexural strength can be enhanced. researchgate.net

Integration with Phthalonitrile (B49051) and Bismaleimide (B1667444) Moieties for High-Performance Systems

To meet the demands of high-performance applications, particularly in the aerospace and electronics sectors, benzoxazines are often copolymerized with highly thermally stable resins like phthalonitriles and bismaleimides (BMI). nih.govresearchgate.net This integration leads to thermosets with exceptional thermal and mechanical properties.

Copolymerization of benzoxazine-functional resins with BMI is an effective method for creating advanced polymer matrices. nih.govscientific.net The interactions between the benzoxazine rings, maleimide (B117702) groups, and other active moieties like allyl groups can result in a complex, highly crosslinked network. nih.gov This approach can produce composites with outstandingly high glass-transition temperatures, in some cases exceeding 450 °C, along with excellent flexural strength and modulus. nih.gov The introduction of BMI into a benzoxazine system containing phthalonitrile has been shown to initiate curing at a lower temperature while still achieving superior thermal stability. scientific.net

The ring-opening of the benzoxazine provides active hydrogen and amine structures that can promote and participate in the polymerization of the phthalonitrile and bismaleimide components. researchgate.net This synergistic curing behavior is key to forming robust networks that combine the advantages of each resin type, resulting in materials with good processability and exceptional performance at elevated temperatures. researchgate.netscientific.net Alloying polybenzoxazine with polyimide, a related high-performance polymer, has also been shown to significantly improve toughness, thermal stability, and char residue. rsc.org

Table 2: Performance Enhancements from Copolymerization with Phthalonitrile and Bismaleimide

Resin SystemKey FindingResulting PropertySource
Benzoxazine/Phthalonitrile/BMI BMI addition lowers curing initiation temperature.High Tg (>450 °C), excellent thermal stability. nih.govscientific.net
Benzoxazine/Phthalonitrile Benzoxazine ring-opening promotes nitrile polymerization.Highly crosslinked, thermally stable network. researchgate.net
Polybenzoxazine/Polyimide Alloy Alloying improves multiple properties.Increased toughness, thermal stability, and char yield. rsc.org

Effects of Furan (B31954) Moieties in Copolymerization on Thermal and Crosslinking Characteristics

The incorporation of furan moieties, often derived from bio-based sources like furfurylamine (B118560), into the benzoxazine structure offers a powerful route to enhance material properties. rsc.orgikm.org.my The furan ring acts as an additional reactive site, participating in the crosslinking reactions during thermal curing. researchgate.nettechscience.com

Accelerated Curing: The presence of furan moieties can lower the polymerization temperature and accelerate the curing process. rsc.orgtechscience.com

Enhanced Thermal Stability: The denser network leads to polymers with higher thermal stability and significantly improved char yields upon decomposition. researchgate.nettechscience.com

Higher Glass Transition Temperature (Tg): Polybenzoxazines containing furan groups typically exhibit higher Tg values compared to their non-furan counterparts. researchgate.net For example, a polybenzoxazine based on furfurylamine was reported to have a Tg of 270 °C, attributed to stronger hydrogen bonding and post-curing reactions of the furan ring at high temperatures. researchgate.net

In systems containing other reactive groups like maleimide, the furan moiety can also participate in Diels-Alder reactions, further contributing to the formation of a highly dense and robust polymer network. acs.org This strategy is particularly effective for designing high-performance, bio-based polybenzoxazines. rsc.org

Elucidating Structure-Property Linkages in Polybenzoxazine Networks

The macroscopic properties of polybenzoxazine networks, such as their thermal stability and mechanical behavior, are fundamentally dictated by their molecular architecture. Understanding the relationships between the chemical structure of the monomer and the final network properties is critical for designing materials with specific performance characteristics.

Relationship between Bisphenol Linkage Structure and Glass Transition Temperature

The chemical structure of the bridging group in the bisphenol component of a benzoxazine monomer has a profound impact on the glass transition temperature (Tg) of the resulting polymer. mdpi.com The Tg is a measure of the transition from a rigid, glassy state to a more flexible, rubbery state and is directly related to the molecular mobility of the polymer chains.

Generally, bisphenol linkages that are rigid and bulky tend to restrict the segmental motion and internal rotation of the polymer chains, leading to a higher Tg. mdpi.comacs.org Conversely, more flexible linkages allow for greater molecular motion, resulting in a lower Tg.

High Tg Structures: Benzoxazines synthesized from bisphenols with highly rigid structures, such as phenolphthalein (B1677637) (PBP-a) or spirobiindane (SBIB), exhibit exceptionally high Tg values. acs.orgsurrey.ac.uktandfonline.com Polymers based on a phenolphthalein bridge can have a Tg in the range of 200–256 °C, while spiro-centered polybenzoxazines can reach Tgs between 290–360 °C. mdpi.comacs.orgsurrey.ac.uk This is significantly higher than the Tg of conventional bisphenol-A based polybenzoxazine, which is typically around 150 °C. acs.org

Low Tg Structures: More flexible linkages, such as the isopropylidene group in bisphenol-A (BA-a) or the linkage in dicyclopentadiene-based bisphenol (PBD-a), result in polymers with lower Tgs, often in the range of 150–160 °C. mdpi.comsurrey.ac.uk

Table 3: Influence of Bisphenol Linkage Structure on Glass Transition Temperature (Tg)

Bisphenol Linkage TypeAbbreviationReported Tg (°C)Key Structural FeatureSource
SpirobiindaneSBIB / BPSPI-Bz217 - 354Highly rigid, fused ring system acs.orgtandfonline.com
PhenolphthaleinPBP-a / BP-a200 - 256Bulky, rigid phthalide (B148349) group mdpi.comsurrey.ac.uk
SpirobichromanSPBC-Bz294 - 332Rigid spiro center acs.org
Bisphenol-ABA-a / BAB151 - 160Flexible isopropylidene bridge mdpi.comtandfonline.com
Indane BisphenolIBPB146 - 152Fused ring system tandfonline.com
DicyclopentadienePBD-a150Bulky, non-planar aliphatic group surrey.ac.uk

Correlation of Molecular Parameters with Char Formation and Thermal Stability

The thermal stability and char yield (the amount of carbonaceous residue remaining after thermal decomposition at high temperatures) of polybenzoxazines are critical properties for fire safety applications. These characteristics are directly correlated with the molecular structure of the polymer network. nih.gov

The primary factors at the molecular level that govern thermal stability and char formation are:

Aromatic Content: A higher density of aromatic rings in the polymer backbone is strongly associated with increased thermal stability and higher char yield. acs.orgacs.org Aromatic structures are inherently stable at high temperatures and tend to form a protective, graphitic-like char layer upon pyrolysis. Structures like spirobiindane, for example, lead to higher char yields (37-42%) compared to bisphenol-A based systems (~30%). acs.org

Crosslink Density: A higher degree of crosslinking creates a more robust and rigid network that is more resistant to thermal degradation, which generally leads to a higher char yield. acs.org

Presence of Aliphatic Groups: The inclusion of flexible aliphatic chains in the polymer structure tends to decrease thermal stability and lower the char yield. acs.org These chains are more susceptible to thermal scission at lower temperatures. This is clearly demonstrated in blends of polybenzoxazine with aliphatic polymers like polycaprolactone (B3415563) (PCL), where the char yield decreases dramatically as the PCL content increases. mdpi.com

Chemical Structure of Linkages: The nature of the linkages within the network influences the degradation pathway. Thermal degradation often begins with the breakdown of the weaker links, such as the Mannich bridges, followed by the collapse of the bisphenol linkages. surrey.ac.uk Polymers from phenolphthalein (PBP-a) have been shown to produce the highest char yield among a series of related structures. surrey.ac.uk

Quantitative Structure-Property Relationship (QSPR) models have been successfully developed to predict the char yield of polybenzoxazines based on calculated molecular parameters (e.g., surface area, volume), confirming the strong, quantifiable link between monomer structure and thermal performance. nih.gov

Advanced Functional Materials Derived from 2h 1,3 Benzoxazines

Carbonaceous Materials from Polybenzoxazines

Polybenzoxazines serve as highly effective precursors for the development of advanced carbonaceous materials, owing to their high char yields, typically ranging between 35% and 75% fishersci.senih.gov. This characteristic allows for the ready achievement of specific carbonaceous product shapes with good yields fishersci.se.

Controlled Synthesis of Diverse Carbon Morphologies (Nanofibers, Aerogels, Foams)

The molecular design flexibility of polybenzoxazines enables the synthesis of various carbon morphologies, including films, foams, nanofibers, nanospheres, and aerogels/xerogels, each possessing unique properties fishersci.senih.govwikipedia.org.

Nanofibers: Polybenzoxazine-based carbon nanofibers are typically prepared through electrospinning followed by pyrolysis fishersci.seatamanchemicals.com. To maintain a fibrous form, monomeric polybenzoxazine precursors are often blended with other polymers, such as poly(vinyl butyral) fishersci.se. Alternatively, main-chain type polybenzoxazine precursors can be synthesized for electrospinning fishersci.se. Research has demonstrated the synthesis of ferromagnetic carbon nanofibers by pyrolyzing electrospun polybenzoxazine nanofibers filled with Fe₃O₄, which are then utilized for water purification applications fishersci.sewikipedia.orgwikipedia.org.

Aerogels and Xerogels: Carbon aerogels are formed by removing the liquid phase from the material, thereby creating a porous structure fishersci.se. Various drying techniques influence the final morphology and pore structure. Supercritical CO₂ drying, freeze-drying, and ambient drying methods have all been successfully employed for synthesizing polybenzoxazine aerogels nih.govfishersci.pt. Freeze-drying, for instance, can lead to layered pore structures due to ice crystal formation nih.gov.

Foams: Polybenzoxazine-derived carbon foams can also be synthesized, offering another distinct morphology for specific applications fishersci.senih.gov.

Nanospheres and Nanodots: Processes based on benzoxazine (B1645224) chemistry allow for the formation of carbon nanospheres, where controlling the initial reaction temperature can influence the size of the resulting nanospheres fishersci.se. Carbon dots derived from polybenzoxazine precursors are an emerging area, offering excellent ability to tailor structures and properties due to the versatile molecular design flexibility of polybenzoxazines fishersci.se.

Mechanisms of Porosity Control and Tailoring

The porosity of carbon materials derived from polybenzoxazines is highly tailorable and crucial for their performance in various applications, including adsorption and catalysis fishersci.senih.gov. Porosity is categorized into micropores (diameters less than 2 nm), mesopores (diameters between 2 nm and 50 nm), and macropores (diameters greater than 50 nm), each contributing differently to adsorption and transport capabilities fishersci.se.

Control over porosity can be achieved through several mechanisms:

Preparation Techniques: The use of surfactants and silica (B1680970) nanoparticles during synthesis allows for the precise tailoring of porosity in materials like nanofibers and aerogels fishersci.sewikipedia.org.

Monomer Concentration: Studies have shown that monomer concentration influences pore characteristics, although the relationship can be complex and influenced by other factors fishersci.se. For example, increasing monomer concentration in carbon aerogels from 20 wt% to 40 wt% can lead to an increase in micropore BET surface area, while mesopore BET surface area may decrease fishersci.se.

Monomer Structure: The chemical structure of the monomer, which can be modified by altering the phenolic and amine components, is critical for developing controlled porosity due to the intermolecular bonding that occurs during polymerization fishersci.se.

Activation Methods: Activation is an effective method to enhance the surface area and control the pore size of carbon materials wikipedia.org. Chemical activation, particularly with agents like potassium hydroxide (B78521) (KOH) or potassium permanganate (B83412) (KMnO₄), can significantly increase the specific surface area and porosity of the carbon fishersci.ca.

Heteroatom Doping: The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into the carbon framework during synthesis can improve surface wettability, facilitate ion interactions, and enhance porosity nih.govwikipedia.org. For instance, the introduction of sulfur in nitrogen and sulfur co-doped polybenzoxazines can prevent pore shrinkage fishersci.se.

Research into Electrochemical Energy Storage Applications (e.g., Pseudocapacitance, Electrodes for Batteries)

Polybenzoxazine-derived carbon materials are promising candidates for electrochemical energy storage applications, including supercapacitors and batteries, due to their high pseudocapacitance and charge stability fishersci.senih.govfishersci.pt.

The presence of heteroatoms (e.g., nitrogen, sulfur, oxygen, phosphorus) within the carbon structure is particularly beneficial, as they contribute to pseudocapacitance through reversible Faradaic reactions and enhance electrical conductivity and wettability nih.govwikipedia.orgwikipedia.orgwikipedia.orgciteab.com. Mesopores play a crucial role in these applications by creating efficient ion transport channels within the carbon material, allowing ions to access the electrode surface fishersci.se.

Detailed research findings highlight the impressive electrochemical performance of these materials:

Material TypeSpecific Capacitance (F/g)Current Density (A/g)ElectrolyteReference
Heteroatom-doped carbon particles728100.1 M H₂SO₄ nih.gov
N- and O-codoped microporous carbon (700 °C)2050.25- fishersci.pt
N/S codoped carbon (800 °C)5500.50.5 M H₂SO₄ citeab.com
Compact carbon hydrogels from Polybenzoxazine132-- wikipedia.org
Polybenzoxazine-based carbon microspheres275.10.05- fishersci.no

The high char content (approximately 50%) of polybenzoxazine precursors makes them an ideal source for developing heteroatom-enriched carbons with high surface area, favorable graphitic properties, and robust structural stability, all essential for optimal energy storage performance fishersci.ca.

Investigations into Catalytic and Adsorbent Applications

Beyond energy storage, polybenzoxazine-derived carbon materials are actively investigated for their potential in catalytic and adsorbent applications fishersci.sewikipedia.org. Carbon aerogels, with their interconnected porous structures, are particularly valuable in these fields nih.gov. The tailoring of pore structure and distribution in carbon aerogels through the use of surfactants can further enhance their catalytic and adsorption properties nih.gov.

Specific examples of their utility include:

CO₂ Capture: Porous carbon adsorbents synthesized from bio-based chitosan-polybenzoxazine show promise for efficient CO₂ capture fishersci.atciteab.com. Nitrogen-enriched microporous carbon derived from polybenzoxazine, prepared through a single-step process, also demonstrates enhanced CO₂ capture capabilities due to tailored surface chemistry and improved adsorption fishersci.ca.

Water Purification: Mesoporous magnetic Fe₃O₄@carbon nanofibers, synthesized using an in situ polymerization method with polybenzoxazine, exhibit high surface area and efficient adsorption for organic dyes, making them suitable for water purification wikipedia.orgwikipedia.org.

General Adsorption: Carbon nanospheres derived from polybenzoxazines have also shown good gas adsorption properties fishersci.se.

Bio-Based Polybenzoxazine Systems for Sustainable Materials Science

The increasing demand for sustainable materials has spurred significant research into bio-based polybenzoxazine systems, which offer environmentally friendly alternatives to traditional petroleum-based polymers fishersci.ptfishersci.cafishersci.noatamanchemicals.com.

Utilization of Renewable Feedstocks from Natural Products

Bio-based benzoxazines are typically synthesized through Mannich condensation reactions, utilizing a variety of renewable phenolic and amine compounds derived from natural products fishersci.caatamanchemicals.comwikipedia.orgfishersci.cawikipedia.org. This approach aligns with the principles of green chemistry and sustainable development.

Notable renewable feedstocks include:

Phenolic Sources:

Curcumin (B1669340): A natural and renewable phenol (B47542) that can be incorporated into bio-based benzoxazine resins fishersci.caatamanchemicals.com.

Vanillin: A naturally occurring phenolic aldehyde, widely explored for synthesizing bio-based benzoxazine monomers fishersci.cafishersci.nowikipedia.orgwikipedia.orgamericanelements.comontosight.aiwikipedia.orgepa.gov. Vanillin-based polybenzoxazines can exhibit self-healing capabilities americanelements.comepa.gov.

Eugenol (B1671780): Abundant in clove oil and other plant sources, eugenol is a key bio-phenolic compound used in the synthesis of bio-based polybenzoxazines fishersci.cafishersci.noatamanchemicals.comwikipedia.orgfishersci.cafishersci.ieresearchgate.netereztech.comatamankimya.comloradchemical.com. Eugenol-based systems have been developed for applications such as organic coatings fishersci.ca.

Cardanol (B1251761): Derived from cashew nutshell liquid (CNSL), cardanol is a phenolic compound used in the preparation of bio-based benzoxazines fishersci.cafishersci.noatamanchemicals.comresearchgate.net.

Lignin (B12514952): A major source of aromatic bio-based molecules, lignin and its derivatives are being explored as sustainable building blocks for polymers researchgate.net.

Guaiacol: Another natural phenolic compound used in the synthesis of bio-based benzoxazines fishersci.nowikipedia.orgresearchgate.net.

Other phenolic sources include chavicol , sesamol , umbelliferone , daidzein (from soybeans, which can impart antibacterial and antifouling properties), arbutin , tyrosine , magnolol , and urushiol fishersci.caontosight.airesearchgate.net.

Amine Sources:

Furfurylamine (B118560): A well-known bio-based platform chemical that can be industrially produced from agricultural byproducts. It is frequently used in the synthesis of bio-based benzoxazines and can provide additional cross-linking points, enhancing polymer performance fishersci.cafishersci.noatamanchemicals.comontosight.airesearchgate.netloradchemical.com.

Stearylamine: An aliphatic amine used in the preparation of bio-based benzoxazines atamanchemicals.comresearchgate.netloradchemical.com.

3-Aminopropyltriethoxysilane (APTES): A common and inexpensive amine source that can be used to enhance resin crosslinking atamanchemicals.com.

Ethylenediamine and 1,6-diaminohexane are also examples of amines used in polybenzoxazine synthesis, and can be derived from bio-based routes fishersci.sewikipedia.orgfishersci.cafishersci.noatamanchemicals.comwikipedia.orgfishersci.fi.

The utilization of these renewable feedstocks contributes significantly to the development of sustainable materials science by offering high-performance polymers with desirable properties such as flame retardancy, low water absorption, and reduced environmental impact fishersci.noatamanchemicals.com.

Research on Environmentally Benign Polybenzoxazine Derivatives

The growing emphasis on environmental sustainability has driven significant research into developing environmentally benign polybenzoxazine derivatives. This involves the synthesis of bio-based benzoxazines from renewable resources, offering an eco-friendly alternative to traditional petroleum-based counterparts rsc.orgresearchgate.netacs.org.

Key strategies for developing environmentally benign polybenzoxazine derivatives include:

Synthesis from Renewable Resources: Bio-based benzoxazines are synthesized from natural phenolic compounds and amines. Examples of renewable resources used as phenol sources include cardanol, eugenol, vanillin, curcumin, arbutin, tyrosine, magnolol, urushiol, furfural (B47365), and thymol (B1683141) mdpi.comresearchgate.netacs.orgresearchgate.netresearchgate.net. For instance, eugenol, a natural phenolic compound from clove oil, has been used with chitosan (B1678972) and formaldehyde (B43269) to synthesize bio-based polybenzoxazines mdpi.com. Curcumin-based benzoxazines have also been developed for eco-friendly green coatings mdpi.commdpi.com. Tyrosine methyl ester, furfural, and various amine sources have been utilized to synthesize bio-based benzoxazine monomers (TF-BOZs) mdpi.com. Bio-based polybenzoxazines derived from thymol have been explored for applications such as superhydrophobic, high dielectric, and bacterial corrosion-resistant materials acs.orgresearchgate.net.

Green Synthesis Strategies: Researchers are increasingly employing green synthesis methods, including the use of safer solvents like ethanol (B145695) and ethyl acetate, throughout the synthesis and purification processes of benzoxazine monomers researchgate.netrsc.orgresearchgate.net. This approach aims to reduce the environmental footprint of polybenzoxazine production.

Halogen-Free Formulations: Efforts are focused on developing non-halogen-based, environmentally friendly polybenzoxazine matrices and composites, particularly for flame-retardant applications, to avoid the release of toxic gases during combustion researchgate.netmdpi.com. Organophosphorus-based additives are being investigated as halogen-free flame retardants that can also reduce polymerization onset temperatures while maintaining thermomechanical properties mdpi.com.

These bio-based polybenzoxazines often exhibit comparable or even superior properties to their petroleum-based counterparts, including high thermal stability, mechanical strength, and various functional properties like antimicrobial activity and corrosion resistance mdpi.comrsc.orgacs.orgresearchgate.netrsc.org.

Organic-Inorganic Hybrid Polybenzoxazine Materials

Organic-inorganic hybrid materials based on polybenzoxazines combine the advantageous properties of both organic polymers and inorganic components, leading to enhanced performance and novel functionalities.

Benzoxazine-Bridged Polysilsesquioxanes and Their Self-Assembly

Benzoxazine-bridged polysilsesquioxanes (BPSQs) represent a significant class of organic-inorganic hybrid materials. These materials are formed by incorporating benzoxazine units into the polysilsesquioxane network. This integration allows for the combination of the excellent thermal and mechanical properties of polybenzoxazines with the inorganic characteristics of polysilsesquioxanes, such as high thermal stability, low dielectric constant, and good mechanical strength tandfonline.com. The self-assembly of these hybrid structures can lead to materials with tailored morphologies and improved performance. For instance, eco-friendly fully bio-based polybenzoxazine-silica hybrid materials have been developed using a sol-gel approach, incorporating eugenol and furfurylamine as renewable starting materials. These hybrids demonstrated enhanced thermal stability and flame-retardant properties vignan.ac.in.

Composites with Natural Polymers (e.g., Chitosan, Cellulose) for Synergistic Effects

The development of polybenzoxazine composites with natural polymers like chitosan and cellulose (B213188) aims to leverage the biodegradability and biocompatibility of natural polymers while enhancing the thermal, mechanical, and functional properties of the resulting materials through synergistic effects mdpi.comresearchgate.net.

Chitosan Composites: Chitosan-polybenzoxazine composites have shown improved antimicrobial properties and mechanical performance. For example, chitosan-PBz blends can significantly inhibit microbial growth mdpi.com. A sustainable approach involved grafting curcumin and furfurylamine benzoxazine monomers onto chitosan, resulting in films with enhanced chemical resistance, tensile strength, and potent antibacterial activity against Staphylococcus aureus and Escherichia coli nih.gov.

Specialty Coatings and Adhesives Research

Polybenzoxazines are highly promising resins for various advanced coating and adhesive applications due to their unique properties, including anticorrosion, low water absorption, and strong adhesion to metal surfaces rsc.orgresearchgate.net.

Scientific Basis of Anticorrosion Behavior in Polybenzoxazine Coatings

The anticorrosion behavior of polybenzoxazine coatings is a well-researched area, attributed to several key mechanisms:

Barrier Protection: Polybenzoxazine coatings act as an effective physical barrier, preventing corrosive agents (e.g., water, oxygen, ions) from reaching the metal surface. Their low water absorption and excellent chemical resistance contribute significantly to this barrier effect rsc.org.

Strong Adhesion: Polybenzoxazines exhibit strong adhesion to metal substrates, forming a robust protective layer that resists delamination and penetration by corrosive species rsc.org.

Formation of a Stable Network: During the ring-opening polymerization, benzoxazine monomers form a highly cross-linked and dense network. This dense structure hinders the diffusion of corrosive substances, providing superior protection mdpi.com.

Inhibition of Electrochemical Reactions: The chemical structure of polybenzoxazines, particularly the presence of nitrogen and phenolic hydroxyl groups (after ring opening), can interact with the metal surface, potentially forming a passivation layer or inhibiting anodic/cathodic reactions, thereby reducing the corrosion rate rsc.orgacs.orgresearchgate.nettandfonline.com. For instance, polybenzoxazine coatings on mild steel have demonstrated significant corrosion prevention, reducing the corrosion rate by orders of magnitude compared to untreated steel rsc.org. Bio-based polybenzoxazines derived from thymol and furfural bis-thymol have also shown enhanced anticorrosion resistance acs.orgresearchgate.netpsgitech.ac.in. Quinoline-based polybenzoxazine coatings have been reported to effectively inhibit corrosion on mild steel tandfonline.com.

Mechanisms of Antifouling Performance

Polybenzoxazines also exhibit promising antifouling performance, which is crucial for applications in marine environments and biomedical devices. The mechanisms contributing to their antifouling properties include:

Hydrophobic Surface Creation: Some polybenzoxazine derivatives can form superhydrophobic surfaces, characterized by high water contact angles (e.g., up to 161° for poly(BT-sa) coated cotton fabric and 163° for poly(TTP-od)-coated fabric). Such surfaces minimize the adhesion of fouling organisms by reducing the contact area between the surface and water, making it difficult for microorganisms and marine organisms to attach and grow acs.orgresearchgate.netpsgitech.ac.in.

Antimicrobial Activity: Many bio-based polybenzoxazines, particularly those synthesized from renewable resources like curcumin, eugenol, vanillin, and tyrosine, possess inherent antimicrobial properties. The incorporation of functional groups such as amines, quaternary ammonium (B1175870) salts, and phenolic moieties can disrupt microbial processes, preventing microbial adhesion and biofilm development mdpi.comresearchgate.netacs.orgresearchgate.net. For example, poly(E-ch) films from eugenol and chitosan demonstrated significant activity against S. aureus and C. albicans mdpi.com. Curcumin-based polybenzoxazines have also shown antibiofilm activity mdpi.commdpi.com.

These combined effects make polybenzoxazines valuable for developing advanced antifouling coatings.

Development of High-Performance Adhesive Formulations

Polybenzoxazines are recognized as promising high-performance thermoset phenolic resins, distinguished by their remarkable thermal stability and mechanical strength, which make them highly suitable for adhesive applications. rsc.org These polymers are increasingly employed as adhesives, serving as effective alternatives to epoxy, phenolic, and bismaleimide (B1667444) resins. wikipedia.org

Recent advancements highlight the growing interest in bio-based polybenzoxazines for adhesive coatings, primarily due to their anti-corrosion properties and low water absorption. rsc.orgrsc.org A key advantage of polybenzoxazines is their strong adhesion to metal surfaces, which positions them as effective metal coating materials for mitigating corrosion issues. rsc.org For instance, research has demonstrated that bio-based polybenzoxazine coatings, specifically those derived from BA-a, can achieve a corrosion efficiency of 99.9% with a remarkably low corrosion rate of 5.07 × 10⁻⁵ mm per year. rsc.org Furthermore, curcumin-based polybenzoxazine resin has been identified as an effective barrier layer capable of reducing substrate metal corrosion and significantly resisting fouling attachment. rsc.org

The adhesive performance of these materials can be further enhanced through molecular design. Blending benzoxazine monomers with bioinspired main-chain polybenzoxazine derivatives has resulted in formulations with enhanced shear adhesive strengths, reaching up to 16 MPa. nih.gov When alloyed with commercial core-shell particle-toughened epoxy resins, these materials can achieve even higher shear strengths, exceeding 20 MPa. nih.gov The incorporation of catechol functional groups into benzoxazine thermoset monomers has led to polybenzoxazine derivatives exhibiting over five times improved shear strength on aluminum substrates compared to widely studied commercial benzoxazine resins. nih.gov These bioinspired thermosets also maintain favorable mechanical properties while demonstrating improved glass transition temperature (Tg) and char yield. nih.gov

Fire-Resistant Materials and Enhanced Char Formation

The mechanism of flame retardancy in polybenzoxazines involves the thermal ring-opening polymerization of the benzoxazine rings, which leads to the formation of highly crosslinked networks and a carbonaceous char. This process provides inherent flame-retardant properties without the necessity of additional flame-retardant additives. mdpi.comnih.gov

The enhanced char formation in polybenzoxazines is attributed to several mechanisms. During thermal degradation, the formation of a dense, cross-linked network structure acts as a barrier, preventing the release of volatile degradation products and thereby increasing the char residue. nih.govacs.org The introduction of specific elements, such as phosphorus and silicon, into the chemical structure or molecular chain of benzoxazine monomers can further augment flame retardancy and smoke suppression. techscience.com

For instance, phosphorus-based flame retardants, upon heating, can generate phosphoric acid or polyphosphoric acid. These acidic products promote the dehydration and carbonization of the polymer substrate, leading to the formation of a robust char layer. This char layer functions as a physical barrier, effectively impeding the transfer of oxygen, heat, and mass between the burning zone and the unburnt material. mdpi.com Additionally, phosphorus-containing radicals produced during the decomposition of these flame retardants can scavenge free radicals in the gas phase, thereby terminating chain reactions and reducing further polymer decomposition. mdpi.com

Dielectric Materials for Advanced Electronic Applications

Polybenzoxazines are highly regarded for their excellent electrical properties, including low dielectric constant and dissipation factors, making them promising candidates for advanced electronic applications. wikipedia.org Their attributes, such as high strength, high modulus, high heat resistance, low curing shrinkage, low thermal expansion coefficient, and excellent flame retardancy, position them as ideal materials for various electronic components. mdpi.com The development of low dielectric constant interlayer dielectrics is particularly crucial for achieving high arithmetic speeds in integrated circuits. eurekaselect.com

The dielectric properties of polybenzoxazine composites are influenced by several factors, including the molecular structure of the benzoxazine monomer, the volume fraction and distribution of ceramic powders, and the types of connectivities between ceramic fillers. researchgate.net Researchers have explored various methods to reduce the dielectric constant of these materials, such as fluorination, introduction of hydrocarbon groups, generation of heterocycles, molecular weight tailoring, copolymerization, and organic-inorganic hybridization. eurekaselect.com

For example, the incorporation of bulky groups, such as -C(CH₃)₃, significantly increases the free volume within the polymer matrix, while the introduction of furan (B31954) rings can reduce molecular polarity and increase cross-linking density. These factors synergistically contribute to a reduction in the dielectric constant. mdpi.com A notable example is the PTBP-fu/DAM-1 (5:1) copolymer, which demonstrated a low dielectric constant of 2.81 and a dielectric loss of 0.0067 at a high frequency of 10 GHz. mdpi.com Furthermore, polybenzoxazines containing benzoxazole (B165842) moieties have exhibited low dielectric constants (e.g., 2.4 at 200 °C and 10 MHz), attributed to the rigid and bulky oxazole (B20620) ring structure. mdpi.comenpress-publisher.com High-fluorinated benzoxazine resins have also shown impressive results, achieving dielectric constants as low as 2.2 and dielectric loss of 0.008 at 1 GHz. enpress-publisher.com

Hydrogel Materials for Electrolyte Applications

While polybenzoxazines typically exhibit a brittle nature, their toughness and applicability can be significantly enhanced through blending with other polymers or inorganic fillers. mdpi.com This approach has opened avenues for their use in hydrogel materials, particularly for electrolyte applications.

A key development involves blending benzoxazine monomers with polyvinyl alcohol (PVA) to produce composite films (PVA/Pbz). These films have demonstrated the potential to function as flexible electrolytes in supercapacitor applications. mdpi.comresearchgate.netnih.gov A notable characteristic of these composite films is their ability to transform the inherently hydrophobic nature of polybenzoxazine to a more hydrophilic one. mdpi.comresearchgate.netnih.gov For instance, a PVA/Pbz5 composite film, containing 5 wt.% of the benzoxazine monomer in PVA, exhibited a specific capacitance of 170 F g⁻¹ when immersed in a 1 M KOH solution. mdpi.comnih.gov

Hydrogels can also be prepared by water-solubilizing polybenzoxazine derivatives. This is achieved, for example, by converting the phenolic moiety into sodium phenoxide through immersion in an aqueous NaOH solution. mdpi.comresearchgate.net Although these initial hydrogel thin films may possess low mechanical strength, their strength can be significantly improved, yielding free-standing hydrogel films, through the application of a double network gelation method utilizing an acrylamide (B121943) monomer system. mdpi.comresearchgate.net The ionic conductivity of such polybenzoxazine-based hydrogel thin films has been observed to be in the order of 10⁻⁴ S cm⁻¹, indicating their potential as viable electrolyte materials for various electrochemical devices. mdpi.comresearchgate.net

Research on Shape Memory and Self-Healing Polybenzoxazine Systems

Polybenzoxazine systems are at the forefront of research into smart materials, demonstrating promising capabilities in both shape memory and self-healing functionalities.

Shape Memory: Polybenzoxazines are recognized as a class of smart polymeric materials capable of being deformed and fixed into a temporary shape, which can then be recovered to their original configuration upon exposure to an external stimulus. mdpi.com The glass transition temperature (Tg), a critical parameter for shape memory polymers, can be precisely tuned in polybenzoxazine-based systems by adjusting their composition. For instance, in aliphatic epoxy/polybenzoxazine samples, the Tg can be varied from 51°C to 140°C by increasing the benzoxazine fraction. expresspolymlett.com

Blends of benzoxazine (BA-a) and diamino polysiloxane (PSX750) have demonstrated versatile shape memory behaviors, exhibiting dual-shape memory at lower benzoxazine concentrations (10 and 20 wt% BA-a) and even triple- or multiple-shape memory effects at higher concentrations (30-50 wt% BA-a). mdpi.com These materials consistently show high shape fixity, often approaching 100%, and impressive recovery ratios, ranging from 95% to 98% over multiple shape recovery cycles. mdpi.comexpresspolymlett.comacs.orgresearchgate.net The shape recovery process can be remarkably rapid, with some polybenzoxazines achieving over 95% recovery within just 2 minutes. acs.org Furthermore, bio-based benzoxazine/epoxidized natural oil copolymers have exhibited excellent shape fixity (86–94%) and high shape recovery (81–96%). researchgate.net These advanced systems can even be actuated remotely, for example, by an NIR laser, achieving full recovery (100%) within 30 seconds. researchgate.net

Self-Healing: Self-healing refers to the intrinsic ability of materials to repair damage that has occurred, typically through molecular interactions or in response to external triggers such as heat or light. mdpi.com Polybenzoxazine precursors have been successfully utilized as healing additives in the development of self-healing systems. researchgate.netacs.org

A notable example involves a novel self-healing system where a polybenzoxazine precursor (PBP) was incorporated as a healing additive in polysulfone (PSU) films. This system demonstrated effective self-healing behavior through a thermal ring-opening reaction and subsequent Friedel-Crafts reaction when treated at 160 °C. researchgate.netacs.org Light-induced coumarin (B35378) dimerization reactions have also been employed to achieve self-healing in poly(propylene oxide)s containing coumarin-benzoxazine units. researchgate.net Moreover, autonomous self-healing capabilities have been observed in cross-linked polymer films derived from poly(BA-PPOa)main and a carboxylic acid-containing benzoxazine monomer (P-aba), facilitated by supramolecular interactions. researchgate.net In a move towards sustainable materials, eco-friendly, bio-based poly(benzoxazine-co-urethane) materials have demonstrated repeatable self-healing ability at room temperature, driven by supramolecular hydrogen-bonding interactions. acs.org The strategic incorporation of suitable dynamic bonds into benzoxazine monomers can lead to the formation of polybenzoxazine vitrimers, which possess both self-healing and shape memory properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for 2H-1,3-benzoxazine monomers, and how do they influence polymer properties?

  • Methodological Answer : The three main synthesis routes are solvent-based , solvent-free , and suspension methods . For example, the solvent-free method reduces environmental impact and enhances purity by eliminating volatile organic compounds, but may require precise temperature control to avoid premature polymerization. Structural characterization via ¹H NMR and FT-IR confirms the presence of oxazine rings (e.g., methylene resonances at 5.28 ppm and 4.52 ppm in NMR) . Thermal analysis (DSC) reveals curing exotherms at ~220°C, critical for optimizing polymerization conditions .

Q. How do hydroxyl groups and substituents affect the thermal stability of polybenzoxazines?

  • Methodological Answer : Hydroxyl groups in benzoxazine monomers (e.g., 4-hydroxybenzyl alcohol derivatives) enhance cross-linking density via hydrogen bonding, increasing glass transition temperatures (Tg) up to 300°C . Substituents like allyl groups improve toughness by enabling dual curing mechanisms (e.g., allyl polymerization at 145°C followed by oxazine ring-opening at 220°C) . Comparative studies show methylol-functionalized monomers exhibit higher char yields (40–50%) under TGA than non-hydroxylated analogs .

Q. What analytical techniques are essential for characterizing benzoxazine monomers and polymers?

  • Methodological Answer :

  • ¹H NMR : Identifies oxazine ring protons (e.g., O–CH2–N at 5.28 ppm) and monitors curing progress .
  • FT-IR : Tracks ring-opening via disappearance of oxazine C–O–C stretching (≈1,230 cm⁻¹) .
  • DSC : Quantifies curing exotherms and optimizes polymerization temperatures (e.g., 180–250°C) .
  • TGA : Evaluates thermal stability, with decomposition onset temperatures >300°C for most polybenzoxazines .

Advanced Research Questions

Q. How can copolymerization strategies address the brittleness of polybenzoxazines while maintaining thermal performance?

  • Methodological Answer : Copolymerizing benzoxazines with polysilsesquioxanes (POSS) or polyhedral oligomeric silsesquioxanes increases cross-linking density and Tg (e.g., POSS-BA-a hybrids show Tg increases of 20–30°C) . Blending with thermoplastics (e.g., polyimides) or inorganic fillers (e.g., TiO2) improves fracture toughness by 30–50% without compromising flame retardancy (UL-94 V-0 rating) .

Q. What molecular design strategies enable low-temperature curing of benzoxazine resins?

  • Methodological Answer : Incorporating catalytic additives (e.g., thiols or carboxylic acids) reduces ring-opening polymerization temperatures by 30–50°C via protonation of the oxazine nitrogen . Main-chain benzoxazine oligomers (MCBOs) exhibit lower melt viscosity, enabling solvent-free processing at 120–150°C . Allyl-functionalized monomers also facilitate dual-cure mechanisms, lowering energy requirements .

Q. How do contradictory findings on polybenzoxazine degradation mechanisms inform material optimization?

  • Methodological Answer : Some studies report oxidative degradation dominating above 350°C, while others highlight hydrolytic stability in acidic/basic environments . To reconcile this, controlled aging studies under varying humidity and temperature (e.g., 85°C/85% RH) are recommended. Siloxane-modified benzoxazines show superior hydrolytic resistance (≤1% weight loss after 500 hrs) compared to unmodified resins .

Q. What computational methods aid in predicting benzoxazine monomer reactivity and polymer properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates reaction enthalpies for Mannich condensation steps, optimizing monomer synthesis (e.g., ΔH = −120 kJ/mol for BA-a formation) . Molecular dynamics simulations model cross-linking density effects on Tg, aligning with experimental DSC data (R² > 0.95) .

Key Challenges and Future Directions

  • Scalability : Solvent-free synthesis requires reactors with precise shear and temperature control to prevent gelation .
  • Toughness-Compatibility Trade-off : Hybrid composites with >20 wt% fillers may reduce processability .
  • Green Chemistry : Developing bio-based benzoxazines (e.g., cardanol derivatives) to replace petroleum feedstocks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.